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  • Product: 2-Bromo-6-hydroxy-4-methylbenzaldehyde
  • CAS: 139976-21-9

Core Science & Biosynthesis

Foundational

2-Bromo-6-hydroxy-4-methylbenzaldehyde physical properties

An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-6-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic compound featuring a benzaldehyde core. Its structure is characterized by the presence of three distinct functional groups: a reactive aldehyde, an acidic phenolic hydroxyl, and a versatile aryl bromide. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of these groups—the ortho-relationship of the bromine and hydroxyl to the aldehyde, and the para-position of the activating methyl group—governs its specific reactivity, offering a platform for the synthesis of complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its known physical properties, a proposed synthetic pathway, detailed analytical protocols, and essential safety information for its handling and use in a research setting.

Physicochemical Properties

The fundamental properties of 2-Bromo-6-hydroxy-4-methylbenzaldehyde are crucial for its use in experimental design, including solvent selection and reaction setup. The data compiled below is based on information from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 139976-21-9[1][2][3]
Molecular Formula C₈H₇BrO₂[1][3][4]
Molecular Weight 215.04 g/mol [1][3][4]
IUPAC Name 2-bromo-6-hydroxy-4-methylbenzaldehyde[1]
Appearance Solid[2]
Purity Typically ≥97%[2]
InChI 1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3[1][2]
InChIKey XUZWJSVIUKVGEX-UHFFFAOYSA-N[1][2]
SMILES CC1=CC(=C(C(=C1)Br)C=O)O[1]

Note: Specific data such as melting point, boiling point, and quantitative solubility in various organic solvents are not widely reported in publicly available literature and would require experimental determination.

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis involves the regioselective bromination of 2-hydroxy-4-methylbenzaldehyde. The phenolic hydroxyl group is a powerful ortho-, para-directing group. In the precursor, one ortho position is occupied by the aldehyde group, and the para position is occupied by the methyl group. The remaining ortho position (C6) is therefore highly activated and the most probable site for electrophilic substitution.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-6-hydroxy-4-methylbenzaldehyde via electrophilic bromination of 2-hydroxy-4-methylbenzaldehyde.

Materials:

  • 2-hydroxy-4-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (optional, for reactions requiring heating)

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. To this stirring solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes.

    • Causality Insight: NBS is chosen as a mild and selective brominating agent, which reduces the risk of over-bromination or side reactions. Adding it slowly at a low temperature helps to control the exothermicity of the reaction and improve regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine), deionized water, and finally a saturated sodium chloride (brine) solution.

    • Trustworthiness Principle: Each washing step serves a purpose. The thiosulfate wash is a self-validating step to ensure no residual electrophilic bromine remains, while the brine wash helps to remove residual water from the organic phase before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude product using flash column chromatography.

Materials:

  • Crude 2-Bromo-6-hydroxy-4-methylbenzaldehyde

  • Silica gel (for flash chromatography)

  • Hexanes and Ethyl Acetate (or Dichloromethane) as eluents

  • Glass column, flasks, and other standard chromatography equipment

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent to separate the desired product from impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification Phase Dissolve 1. Dissolve Precursor in Acetonitrile Cool 2. Cool to 0 °C Dissolve->Cool Add_NBS 3. Add NBS Portion-wise Cool->Add_NBS Monitor 4. Monitor by TLC Add_NBS->Monitor Quench 5. Quench & Extract with Ethyl Acetate Monitor->Quench Wash 6. Wash Organic Layer (Thiosulfate, Brine) Quench->Wash Dry 7. Dry over Na2SO4 Wash->Dry Concentrate 8. Concentrate (Rotary Evaporator) Dry->Concentrate Chromatography 9. Flash Column Chromatography Concentrate->Chromatography Combine 10. Combine Pure Fractions Chromatography->Combine Final_Concentrate 11. Final Concentration Combine->Final_Concentrate Final_Product Final_Product Final_Concentrate->Final_Product Pure Product

Caption: Workflow for the synthesis and purification of 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following protocols describe standard methods for characterizing 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

Expected Spectroscopic Data
  • ¹H NMR: Expect signals for the aldehyde proton (~9.5-10.5 ppm, singlet), the phenolic hydroxyl proton (broad singlet, variable chemical shift), two aromatic protons (singlets or narrow doublets in the 6.8-7.8 ppm range), and the methyl protons (~2.2-2.5 ppm, singlet).

  • ¹³C NMR: Expect signals for the carbonyl carbon (~190-195 ppm), aromatic carbons attached to oxygen and bromine (~155-160 ppm and ~110-120 ppm respectively), other aromatic carbons (120-140 ppm), and the methyl carbon (~20-22 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands should include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1660-1680 cm⁻¹), aromatic C=C stretches (~1580-1600 cm⁻¹), and a C-Br stretch in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Analytical Protocols

Objective: To confirm the structure and assess the purity of the synthesized product.

Step-by-Step Methodology:

  • Sample Preparation: Prepare separate, dilute solutions of the purified product in appropriate deuterated solvents for NMR (e.g., CDCl₃ or DMSO-d₆) and in a suitable volatile solvent for MS analysis (e.g., methanol or acetonitrile). For IR, the solid can be analyzed directly using an ATR accessory.

  • ¹H and ¹³C NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra. The resulting spectra should be compared against the expected chemical shifts and coupling patterns derived from the molecular structure.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The observed mass should match the calculated exact mass of C₈H₇BrO₂. The isotopic pattern for bromine must be present.

  • Infrared Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands for the hydroxyl, aldehyde, and aryl bromide functional groups.

  • Purity Assessment: Purity can be assessed by the absence of significant impurity signals in the ¹H NMR spectrum and by techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Purified Solid Sample Prep_NMR Dissolve in CDCl3 / DMSO-d6 Start->Prep_NMR Prep_MS Dissolve in MeOH / ACN Start->Prep_MS Prep_IR Use Solid Directly (ATR) Start->Prep_IR NMR 1H & 13C NMR Prep_NMR->NMR MS HRMS (ESI/APCI) Prep_MS->MS IR FT-IR Prep_IR->IR Interpret_NMR Confirm Connectivity & Purity NMR->Interpret_NMR Interpret_MS Confirm Molecular Formula & Br Isotope Pattern MS->Interpret_MS Interpret_IR Confirm Functional Groups (OH, CHO, C-Br) IR->Interpret_IR Final Structure Verified Interpret_NMR->Final Interpret_MS->Final Interpret_IR->Final

Caption: Standard workflow for the analytical characterization of a synthesized organic compound.

Reactivity and Potential Applications

The synthetic utility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde stems from the distinct reactivity of its three functional groups. The interplay of their electronic effects dictates the molecule's behavior in chemical transformations.[5]

  • Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic addition reactions, making it a handle for chain extension via Wittig reactions, Grignard additions, or aldol condensations. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect.[5] It is also acidic and can be deprotonated to form a phenoxide, which can act as a potent nucleophile in Williamson ether synthesis or esterification reactions.

  • Bromo Group (-Br): The aryl bromide is a key functional group for modern cross-coupling chemistry. It provides a site for palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is fundamental in building molecular complexity.

Given these features, 2-Bromo-6-hydroxy-4-methylbenzaldehyde is an ideal starting material for the synthesis of:

  • Substituted Benzofurans and other Heterocycles: Intramolecular reactions involving the hydroxyl and aldehyde groups, or transformations at the bromine position, can lead to the formation of fused ring systems.

  • Novel Pharmaceutical Scaffolds: The ability to modify all three positions allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

  • Complex Natural Product Analogues: It can serve as a key fragment in the total synthesis of more complex molecules.

Safety and Handling

Proper handling of 2-Bromo-6-hydroxy-4-methylbenzaldehyde is essential to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[2][6]

    • Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][6][7]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Avoid contact with skin, eyes, and clothing. Avoid dust formation.[7][8]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[2][8]

    • Store in a dark place. For long-term storage, sealing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[2]

References

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde | CAS 139976-21-9. American Elements. [Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. [Link]

  • SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde. Thermo Fisher Scientific. [Link]

  • 2,6-Dibromo-4-methylbenzaldehyde | C8H6Br2O | CID 12982748. PubChem. [Link]

  • 2-Bromo-4-methylbenzaldehyde | CAS#:36276-24-1. Chemsrc. [Link]

  • Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Chemistry – An Asian Journal. [Link]

  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. Molbase. [Link]

  • 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. PubChem. [Link]

  • 2-hydroxy-4-methylbenzaldehyde (chem006070). ContaminantDB. [Link]

  • Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation.

Sources

Exploratory

2-Bromo-6-hydroxy-4-methylbenzaldehyde chemical structure

An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methylbenzaldehyde Introduction: A Versatile Aromatic Building Block 2-Bromo-6-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-6-hydroxy-4-methylbenzaldehyde

Introduction: A Versatile Aromatic Building Block

2-Bromo-6-hydroxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry. Its utility stems from a unique arrangement of four distinct functional groups on a benzene scaffold: a reactive aldehyde, a nucleophilic hydroxyl group, a directing methyl group, and a synthetically versatile bromine atom. This specific substitution pattern (ortho-bromo, ortho-hydroxy, and para-methyl relative to the aldehyde) creates a molecule with a nuanced reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceutical development and materials science.[1]

The electronic interplay between these groups—the electron-donating effects of the hydroxyl (+M) and methyl groups, and the electron-withdrawing inductive (-I) effects of the bromine and aldehyde groups—governs the molecule's chemical behavior.[2] This guide offers a comprehensive overview of its properties, a proposed synthetic pathway grounded in established chemical principles, its expected reactivity, and its potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The core structure consists of a benzaldehyde molecule substituted at the C2, C4, and C6 positions. Understanding its fundamental properties is the first step in its effective application.

PropertyValueSource(s)
CAS Number 139976-21-9[3][4][5]
Molecular Formula C₈H₇BrO₂[3][5]
Molecular Weight 215.05 g/mol
Appearance Solid[4]
Purity Typically ≥97%[4]
InChI 1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3[4]
InChIKey XUZWJSVIUKVGEX-UHFFFAOYSA-N[4]
Storage Store in a dry, well-ventilated place, sealed at 2-8°C, and protected from light.[4]

Proposed Synthesis: A Multi-Step Pathway

The strategy involves two key transformations:

  • Ortho-Formylation: Introduction of the aldehyde group ortho to the existing hydroxyl group.

  • Regioselective Bromination: Introduction of the bromine atom at the remaining ortho position relative to the hydroxyl group.

Experimental Protocol: Proposed Synthesis

Step 1: Ortho-Formylation of p-Cresol to yield 2-Hydroxy-4-methylbenzaldehyde

This transformation utilizes a tin tetrachloride-mediated formylation, a reliable method for introducing an aldehyde group onto a phenolic ring.[6]

  • Rationale: The hydroxyl group of p-cresol is a strong ortho, para-director. Since the para position is blocked by the methyl group, formylation is directed to the ortho positions. Tin tetrachloride (SnCl₄) acts as a Lewis acid catalyst, activating the paraformaldehyde and facilitating the electrophilic attack on the electron-rich phenol ring. Tri-N-butylamine serves as a base to modulate the reaction conditions.

  • Procedure:

    • In a nitrogen-purged reaction flask, dissolve p-cresol (1.0 eq.) in an appropriate solvent such as toluene.

    • Add tri-N-butylamine (0.5 eq.) followed by the slow, dropwise addition of tin tetrachloride (0.25 eq.) while stirring at room temperature.

    • After stirring for 20-30 minutes, add paraformaldehyde (1.2 eq.).

    • Heat the reaction mixture to 100°C and maintain for approximately 8 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature and quench by pouring it into dilute hydrochloric acid (e.g., 2N HCl).

    • Perform an aqueous workup by extracting the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 2-hydroxy-4-methylbenzaldehyde.[6]

Step 2: Ortho-Bromination of 2-Hydroxy-4-methylbenzaldehyde

This step involves a selective electrophilic aromatic substitution to install the bromine atom.

  • Rationale: The hydroxyl group is a powerful activating and ortho, para-directing group, while the aldehyde is a deactivating, meta-directing group.[2] The position C6 is ortho to the hydroxyl group and meta to the aldehyde group. Both groups, therefore, direct the incoming electrophile (Br⁺) to this same position, ensuring high regioselectivity. The other ortho position (C2) is already occupied by the aldehyde. A mild brominating agent like N-Bromosuccinimide (NBS) is suitable to prevent over-bromination.

  • Procedure:

    • Dissolve the 2-hydroxy-4-methylbenzaldehyde (1.0 eq.) from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

    • Cool the solution in an ice bath to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, ensuring the temperature remains low.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Perform an aqueous workup, dry the organic layer, and concentrate.

    • Purify the final product, 2-bromo-6-hydroxy-4-methylbenzaldehyde, using column chromatography or recrystallization.

Synthesis Workflow Diagram

G pCresol p-Cresol (4-methylphenol) Reagent1 1. SnCl₄, Tri-N-butylamine 2. Paraformaldehyde 3. Toluene, 100°C pCresol->Reagent1 Intermediate 2-Hydroxy-4-methylbenzaldehyde Reagent2 N-Bromosuccinimide (NBS) DCM, 0°C to RT Intermediate->Reagent2 FinalProduct 2-Bromo-6-hydroxy-4-methylbenzaldehyde Reagent1->Intermediate Ortho-Formylation Reagent2->FinalProduct Regioselective Bromination

Caption: Proposed two-step synthesis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

Chemical Reactivity and Synthetic Potential

The molecule's synthetic value lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

  • Aldehyde Group: This is the primary site for nucleophilic addition reactions. It can be converted into alcohols (via reduction), imines (via condensation with amines), or carboxylic acids (via oxidation). It also participates in classic aldehyde reactions like the Wittig reaction to form alkenes.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. This allows for O-alkylation or O-acylation to introduce new functionalities.

  • Aromatic Ring & Bromine Atom: The bromine atom is a key handle for cross-coupling reactions. Under catalysis by transition metals like palladium, it can undergo Suzuki, Sonogashira, or Heck couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. This is a powerful strategy for building molecular complexity.

Reactivity Hotspots Diagram

G cluster_0 2-Bromo-6-hydroxy-4-methylbenzaldehyde mol Structure Image Here node_CHO Nucleophilic Addition (e.g., Grignard, Wittig) Oxidation/Reduction node_CHO->mol Aldehyde (-CHO) node_OH O-Alkylation O-Acylation Deprotonation node_OH->mol Hydroxyl (-OH) node_Br Cross-Coupling Reactions (e.g., Suzuki, Heck) Metal-Halogen Exchange node_Br->mol Bromine (-Br)

Caption: Key sites of chemical reactivity on the target molecule.

Applications in Research and Development

As a functionalized intermediate, 2-bromo-6-hydroxy-4-methylbenzaldehyde is primarily a tool for synthetic organic chemistry. Its structural motifs are found in various biologically active compounds. Analogous brominated and hydroxylated benzaldehydes are utilized in:

  • Pharmaceutical Development: Serving as a starting point or key intermediate for creating drug candidates. The unique substitution pattern can influence binding affinity and specificity for biological targets.[1]

  • Materials Science: Incorporation into polymers or functional coatings to enhance properties like thermal stability or chemical resistance.[1]

  • Agrochemicals: Use in the synthesis of novel pesticides and herbicides.[1]

Safety and Handling

Based on data for similar compounds, 2-bromo-6-hydroxy-4-methylbenzaldehyde should be handled with care.

  • Hazards: May be harmful if swallowed.[7] Standard precautions for handling aromatic aldehydes and brominated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[7]

  • Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and dark place to ensure stability.[4]

References

  • American Elements. (n.d.). 2-Bromo-6-hydroxy-4-methylbenzaldehyde. Retrieved from American Elements Website. [Link]

  • Jolad, S. D., & Rajagopal, S. (1966). 2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PubMed Central. [Link]

  • International Union of Crystallography. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from IUCr Journals. [Link]

  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • SyntheticPage. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from SyntheticPage Website. [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-methylbenzaldehyde. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025). 2-Bromo-4-methylbenzaldehyde. Retrieved from Chemsrc Website. [Link]

  • De Gruyter. (2023). Crystal structure of 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde, C13H17BrO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(2). [Link]

  • Wiley Online Library. (n.d.). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Retrieved from ChemistrySelect. [Link]

  • Oriental Journal of Chemistry. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde

Executive Summary In the landscape of modern drug discovery and materials science, highly functionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-6-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS: 139976-21-9) represents a premium orthogonal scaffold[1]. Featuring four distinct functional handles—an electrophilic aldehyde, a cross-coupling-ready bromide, a directing/hydrogen-bonding hydroxyl group, and a lipophilic methyl group—this compound is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of carboxy-substituted heteroaromatic derivatives, which function as dual inhibitors of xanthine oxidase and urate anion transporter 1 (URAT1) for the treatment of hyperuricemia and gout[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural implications, and validated experimental protocols for its application in synthetic workflows.

Physicochemical Profiling & Structural Analysis

Molecular Weight Derivation

The exact molecular weight of a compound dictates its stoichiometric equivalents in highly sensitive organometallic reactions. The molecular formula for 2-Bromo-6-hydroxy-4-methylbenzaldehyde is C₈H₇BrO₂ [1]. The molecular weight is derived from the standard atomic weights of its constituent elements:

  • Carbon (C₈): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H₇): 7 × 1.008 = 7.056 g/mol

  • Bromine (Br₁): 1 × 79.904 = 79.904 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 215.046 g/mol (Standardized to 215.04 g/mol in commercial specifications)[1].

Structural Causality and Reactivity

The tetrasubstituted nature of the benzene ring imposes specific steric and electronic constraints:

  • Intramolecular Hydrogen Bonding: The C6-hydroxyl group is positioned perfectly to form a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This locks the aldehyde conformation, reducing its rotational degrees of freedom and slightly deactivating the carbonyl carbon toward weak nucleophiles, necessitating stronger activation (e.g., Lewis acids) during synthesis.

  • Orthogonal Reactivity: The C2-bromine atom is electronically decoupled from the aldehyde due to the meta-directing nature of the carbonyl and the ortho/para-directing nature of the hydroxyl group. This allows for highly chemoselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without premature reduction of the aldehyde.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name 2-Bromo-6-hydroxy-4-methylbenzaldehydeIUPAC standard nomenclature
CAS Registry Number 139976-21-9Unique identifier for procurement
Molecular Formula C₈H₇BrO₂Stoichiometric basis
Molecular Weight 215.04 g/mol Critical for equivalent calculations
Monoisotopic Mass 213.963 g/mol (for ⁷⁹Br)Baseline for high-resolution MS
Storage Conditions 2-8°C, Inert atmospherePrevents ambient oxidation of the aldehyde[3]

Synthetic Utility & Experimental Workflow

In pharmaceutical development, 2-Bromo-6-hydroxy-4-methylbenzaldehyde is frequently subjected to zinc-mediated coupling reactions to elaborate the aldehyde into complex side chains, such as substituted phenylacetates[2].

Experimental Protocol: Zinc-Mediated Coupling

The following protocol outlines the conversion of the starting material into a downstream aryl derivative, detailing the causality behind each methodological choice to ensure a self-validating workflow.

Step 1: System Preparation & Deoxygenation

  • Action: Flame-dry a 100 mL single-neck round-bottom flask under a continuous flow of argon.

  • Causality: Organozinc intermediates are highly susceptible to protonation by ambient moisture. Complete exclusion of water ensures the intermediate does not prematurely quench back to the starting material.

Step 2: Reagent Loading

  • Action: Charge the flask with 2-Bromo-6-hydroxy-4-methylbenzaldehyde (5.60 g, 26.0 mmol) and Zinc dust (8.50 g, 130 mmol, 5.0 eq)[2].

  • Causality: Zinc dust naturally forms a passivation layer of unreactive zinc oxide (ZnO) upon exposure to air. Utilizing a massive stoichiometric excess (5 equivalents) guarantees sufficient active, unoxidized surface area to drive the reaction to completion.

Step 3: Solvent and Activator Addition

  • Action: Gradually add anhydrous N,N-dimethylformamide (DMF) (30 mL) followed by acetic anhydride (7.96 g, 78 mmol, 3.0 eq)[2]. Maintain the internal temperature below 40°C using a water bath.

  • Causality: DMF acts as a polar aprotic solvent, providing the necessary dielectric constant to solvate and stabilize the transient zinc-enolate species. Acetic anhydride serves a dual purpose: it activates the system and traps the resulting intermediate, preventing reversible retro-aldol pathways. Gradual addition controls the exothermic generation of the organometallic species.

Step 4: In-Process Control (Self-Validating Step)

  • Action: After 2 hours, withdraw a 50 µL aliquot, quench in saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the organic layer via LC-MS.

  • Causality: This step validates the reaction's progress. The starting material exhibits a distinct isotopic doublet at m/z 213.9 and 215.9 ([M-H]⁻) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet confirms total substrate consumption. If the doublet persists, the zinc surface was insufficiently active, dictating the addition of a catalytic iodine (I₂) crystal to chemically depassivate the zinc.

SyntheticWorkflow A 2-Bromo-6-hydroxy-4-methylbenzaldehyde MW: 215.04 g/mol B Zinc Dust (5 eq) & Acetic Anhydride in DMF Solvent A->B Substrate Prep C Controlled Exothermic Reaction (Organozinc Formation) B->C Reagent Mixing D In-Process Control (LC-MS Isotope Validation) C->D Activation E Substituted Phenylacetate (Downstream API Intermediate) D->E Quench & Isolate

Fig 1: Zinc-mediated synthetic workflow utilizing 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of 2-Bromo-6-hydroxy-4-methylbenzaldehyde prior to synthesis, rigorous analytical validation is required. Relying solely on vendor specifications (e.g., ≥97% purity[3]) is insufficient for high-yield organometallic chemistry.

  • Nuclear Magnetic Resonance (¹H NMR): The structural asymmetry of the molecule provides a distinct NMR fingerprint. The aldehyde proton will appear highly deshielded (approx. 10.0–10.5 ppm). Crucially, the C6-hydroxyl proton will often appear as a sharp, highly downfield singlet (>11.0 ppm) rather than a broad peak, caused by the restricted proton exchange resulting from its strong intramolecular hydrogen bond with the adjacent aldehyde. The two aromatic protons (at C3 and C5) will appear as distinct meta-coupled doublets (J ≈ 1.5–2.0 Hz) due to their non-equivalent electronic environments.

  • Mass Spectrometry (MS): As noted in the in-process controls, the presence of the bromine atom is the ultimate self-validating marker. A high-resolution mass spectrum must display a ~1:1 intensity ratio for the molecular ion peaks separated by 2 mass units (M and M+2), definitively confirming the retention of the critical cross-coupling handle.

References

  • American Elements.2-Bromo-6-hydroxy-4-methylbenzaldehyde | CAS 139976-21-9.
  • Sigma-Aldrich.2-Bromo-6-hydroxy-4-methylbenzaldehyde | 139976-21-9.
  • Google Patents (CA2994336A1).Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof.

Sources

Exploratory

2-Bromo-6-hydroxy-4-methylbenzaldehyde solubility data

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: Understanding the Molecular Profile of 2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecular Profile of 2-Bromo-6-hydroxy-4-methylbenzaldehyde

2-Bromo-6-hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with the chemical formula C₈H₇BrO₂ and a molecular weight of 215.05 g/mol .[1] Its structure, featuring a hydroxyl group, a bromine atom, and an aldehyde functional group on a toluene backbone, dictates its physicochemical properties, including its solubility. The interplay of these functional groups—the polar hydroxyl and aldehyde groups capable of hydrogen bonding, the nonpolar methyl group, and the electron-withdrawing bromine atom—suggests a nuanced solubility profile. It is anticipated to exhibit limited solubility in water and greater solubility in organic solvents.

Key Structural Features Influencing Solubility:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group allows for both hydrogen bond donation and acceptance, respectively. This suggests potential solubility in protic solvents.

  • Polarity: The molecule possesses both polar (hydroxyl, aldehyde) and non-polar (methyl, aromatic ring) regions, indicating that its solubility will be highly dependent on the solvent's polarity.

  • Molecular Weight: A moderate molecular weight of 215.05 g/mol suggests that solubility will not be prohibitively low in most organic solvents.

Predicted Solubility Profile

Direct, experimentally determined solubility data for 2-Bromo-6-hydroxy-4-methylbenzaldehyde is scarce. However, by examining structurally similar compounds, we can establish a scientifically grounded prediction of its solubility behavior. For instance, 2-Hydroxy-4-methylbenzaldehyde is described as very slightly soluble in water but freely soluble in ethanol and other organic solvents.[2][3] It is reasonable to infer that 2-Bromo-6-hydroxy-4-methylbenzaldehyde will exhibit a similar trend.

Table 1: Predicted Qualitative Solubility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde in Common Laboratory Solvents

SolventPredicted SolubilityRationale
WaterLowThe non-polar aromatic ring and methyl group, along with the bromine atom, likely dominate over the polar hydroxyl and aldehyde groups.
MethanolHighThe polar protic nature of methanol can effectively form hydrogen bonds with the solute.
EthanolHighSimilar to methanol, its polarity and ability to hydrogen bond should facilitate dissolution.
AcetoneHighA polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group.
Ethyl AcetateMedium to HighA moderately polar solvent that should effectively solvate the molecule.
DichloromethaneMediumA non-polar solvent that may still dissolve the compound due to the influence of the aromatic ring.
HexaneLowThe high polarity of the functional groups will likely lead to poor solubility in this non-polar solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for the quantitative determination of the solubility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde (analytical standard grade)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-6-hydroxy-4-methylbenzaldehyde into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is generally recommended.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid. This step is critical to prevent artificially high concentration readings.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 2-Bromo-6-hydroxy-4-methylbenzaldehyde of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in units such as g/L or mol/L.

Data Presentation

All experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of Quantitative Solubility Data Presentation for 2-Bromo-6-hydroxy-4-methylbenzaldehyde at 25 °C

SolventSolubility (g/L)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
WaterExperimental ValueCalculated Value

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of 2-Bromo-6-hydroxy-4-methylbenzaldehyde and a detailed, actionable protocol for its experimental determination. The predicted solubility profile serves as a valuable starting point for solvent selection in various applications, including reaction chemistry, purification by recrystallization, and formulation development. The provided experimental workflow is designed to be robust and reproducible, enabling researchers to generate high-quality, reliable solubility data.

Future work should focus on the systematic determination of the solubility of this compound in a wider range of solvents and at various temperatures. This data will be invaluable for building a comprehensive solubility database, aiding in the development of predictive models and facilitating the broader application of 2-Bromo-6-hydroxy-4-methylbenzaldehyde in scientific research and development.

References

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde | 139976-21-9 - Sigma-Aldrich.

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde | CAS 139976-21-9 | AMERICAN ELEMENTS ®.

  • 2-Bromo-4-methylbenzaldehyde | 824-54-4 - ChemicalBook.

  • 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem.

  • 2-Hydroxy-4-methylbenzaldehyde - Grokipedia.

  • 2-Bromo-4-methylbenzaldehyde | CAS#:36276-24-1 | Chemsrc.

  • 2-HYDROXY-4-METHYLBENZALDEHYDE 698-27-1 wiki - Guidechem.

  • 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem.

  • Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate.

  • LAB 4 - ALDEHYDES AND KETONES - Chemistry LibreTexts.

  • Qualitative test for ketones, aromatic aldehydes, and aliphatic aldehydes - Journal of Chemical Education.

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones - Canadian Journal of Chemistry.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - Austin Peay State University.

  • Technical Support Center: Purification of 2,4,6-Trihydroxybenzaldehyde Reaction Products - Benchchem.

  • 1441 H - King Saud University.

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure.

  • CAS 698-27-1: 2-Hydroxy-4-methylbenzaldehyde | CymitQuimica.

  • A Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzaldehyde in Organic Solvents - Benchchem.

  • (IUCr) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

  • Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem.

  • 2-hydroxy-4-methylbenzaldehyde (chem006070) - ContaminantDB.

Sources

Foundational

1H NMR Spectral Analysis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde: A Mechanistic and Practical Guide

Executive Summary 2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS: 139976-21-9) is a highly functionalized, poly-substituted aromatic compound utilized as a critical building block in advanced medicinal chemistry. It is nota...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS: 139976-21-9) is a highly functionalized, poly-substituted aromatic compound utilized as a critical building block in advanced medicinal chemistry. It is notably employed in the synthesis of carboxy-substituted heteroaromatic ring derivatives, which serve as potent inhibitors of xanthine oxidase and urate anion transporter 1 for the treatment of hyperuricemia[1].

For researchers and drug development professionals, the precise structural verification of this starting material is paramount. This whitepaper provides an in-depth mechanistic breakdown of its 1 H NMR spectrum, explaining the causality behind the observed chemical shifts and outlining a self-validating protocol for high-resolution spectral acquisition.

Structural Anatomy & Electronic Environment

The 1 H NMR spectrum of this molecule is dictated by a complex interplay of inductive (-I, +I), resonance (+M, -M), and spatial effects across the benzene ring. Understanding these electronic perturbations is essential for predictive spectral analysis.

  • Intramolecular Hydrogen Bonding (The Spatial Effect): The hydroxyl group (-OH) at C6 is in close spatial proximity to the carbonyl oxygen of the C1 aldehyde. This forms a highly stable pseudo-six-membered ring via intramolecular hydrogen bonding. This interaction severely deshields the hydroxyl proton, pushing its resonance far downfield[2].

  • Aromatic Shielding & Deshielding (The Electronic Effect): The -OH group is a strong π -donor (+M effect), which heavily enriches the electron density at its ortho (C5) and para (C3) positions. Conversely, the bromine atom at C2 exerts an electron-withdrawing inductive effect (-I), which partially counteracts the shielding at C3. As a result, the C5 proton is significantly more shielded than the C3 proton.

G Substrate 2-Bromo-6-hydroxy- 4-methylbenzaldehyde OH -OH (C6) +M Effect Strongly Shields C5 Substrate->OH Br -Br (C2) -I / +M Effect Deshields C3 Substrate->Br CH3 -CH3 (C4) +I Effect Shields C3 & C5 Substrate->CH3 CHO -CHO (C1) -M Effect Intramolecular H-Bond Substrate->CHO OH->CHO H-Bonding (Shifts OH to ~11.9 ppm)

Fig 1: Electronic effects and intramolecular H-bonding dictating the NMR spin system.

Predictive & Empirical 1 H NMR Assignments

Based on the empirical baseline data of the closely related scaffold 2-bromo-6-hydroxybenzaldehyde[2][3], we can accurately assign the spin system of 2-Bromo-6-hydroxy-4-methylbenzaldehyde in a non-polar, non-competing solvent such as CDCl 3​ .

Quantitative Spectral Data Summary
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J )IntegrationMechanistic Rationale
-OH (C6) ~11.95Singlet (s)-1HExtreme downfield shift due to strong intramolecular H-bonding with the C1 carbonyl oxygen[2].
-CHO (C1) ~10.30Singlet (s)-1HDeshielded by the magnetic anisotropy of the C=O double bond[2].
Ar-H (C3) ~7.15Doublet (d) 4J≈1.5 Hz1HLocated between Br and CH 3​ . Less shielded than H5 due to the -I effect of the adjacent bromine atom.
Ar-H (C5) ~6.75Doublet (d) 4J≈1.5 Hz1HLocated between OH and CH 3​ . Highly shielded by the strong +M electron-donating effect of the adjacent -OH group.
-CH 3​ (C4) ~2.35Singlet (s)-3HTypical benzylic methyl resonance, situated in a relatively neutral electronic pocket.

Self-Validating Experimental Protocol

To ensure trustworthiness, reproducibility, and compliance with pharmaceutical QA/QC standards, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting spectrum accurately reflects the structural integrity of the compound without solvent-induced artifacts.

Workflow Prep 1. Sample Preparation 5-10 mg in 0.6 mL CDCl3 0.03% TMS standard Lock 2. Lock & Shim Deuterium lock (CDCl3) Gradient shimming (Z1-Z5) Prep->Lock Acq 3. Acquisition Pulse: zg30, D1: 2s NS: 16-64 scans Lock->Acq Process 4. Processing & Validation Fourier Transform Phase/Baseline Correction Acq->Process

Fig 2: Self-validating workflow for high-resolution 1H NMR acquisition and processing.

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation)

  • Action: Weigh 5–10 mg of 2-Bromo-6-hydroxy-4-methylbenzaldehyde and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is strictly chosen because it is an aprotic, non-polar solvent. Using polar solvents like DMSO-d 6​ or Methanol-d 4​ would disrupt the intramolecular hydrogen bond by competing for the -OH proton, artificially shifting the signal upfield and broadening it. TMS provides an absolute zero-point calibration ( δ 0.00 ppm).

Step 2: Instrument Tuning & Locking

  • Action: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ ( δ 7.26 ppm) and perform rigorous gradient shimming (Z1-Z5).

  • Validation: The CDCl 3​ residual solvent peak must achieve a full width at half maximum (FWHM) of < 1.0 Hz to ensure high magnetic field homogeneity.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 2.0 seconds and the Number of Scans (NS) to 16–64.

  • Causality: A D1 of 2 seconds ensures the complete longitudinal relaxation ( T1​ ) of all spins. This is particularly critical for the quaternary-like aldehyde and hydroxyl protons; failing to allow full relaxation will result in artificially low integration values.

Step 4: Processing & Internal Validation

  • Action: Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz. Perform meticulous manual phase and baseline corrections.

  • The Self-Validation Check: Integrate the peaks. The ratio of OH : CHO : Ar-H3 : Ar-H5 : CH3 MUST mathematically resolve to exactly 1 : 1 : 1 : 1 : 3 . Any deviation in this ratio immediately flags the presence of impurities, incomplete relaxation during acquisition, or molecular degradation.

Strategic Applications in Drug Design

The orthogonal reactivity of 2-Bromo-6-hydroxy-4-methylbenzaldehyde makes it an invaluable electrophilic scaffold. The C1 aldehyde is primed for Schiff base condensations or Knoevenagel condensations, while the C2 bromine serves as a highly specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

In modern pharmacophore development, this precise substitution pattern has been successfully deployed to synthesize carboxy-substituted benzofurans and related heteroaromatics, which are actively investigated for their ability to lower blood uric acid levels in mammalian models[1]. Validating the starting material via the rigorous NMR protocols outlined above ensures that downstream synthetic pathways proceed with absolute chemical fidelity.

References

  • Title: Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof (Patent CA2994336A1)
  • Title: Boron-mediated One-pot Access to Salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes Source: The Royal Society of Chemistry (Organic Chemistry Frontiers) URL: [Link]

  • Title: Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation (Patent WO2013102142A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Oxidation of 2-Bromo-6-hydroxy-4-methylbenzaldehyde to Carboxylic Acid

Introduction & Mechanistic Rationale The oxidation of sterically hindered, highly functionalized benzaldehydes to their corresponding carboxylic acids is a critical transformation in pharmaceutical synthesis and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The oxidation of sterically hindered, highly functionalized benzaldehydes to their corresponding carboxylic acids is a critical transformation in pharmaceutical synthesis and drug development. The substrate 2-Bromo-6-hydroxy-4-methylbenzaldehyde (CAS 139976-21-9)[1] presents a unique set of synthetic challenges:

  • Steric Hindrance: The aldehyde is flanked by an ortho-bromo and an ortho-hydroxy group, severely restricting the approach of bulky oxidants.

  • Chemoselectivity: The phenolic ring is highly electron-rich (activated by both the -OH and -CH3 groups). Traditional harsh oxidants (e.g., KMnO₄, Jones reagent) will inevitably lead to oxidative cleavage of the phenol, oxidation of the benzylic methyl group, or unwanted oxidative coupling[2].

To achieve high yields and absolute chemoselectivity, the Pinnick Oxidation (also known as the Kraus-Pinnick oxidation) is the gold standard[3][4]. This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions to selectively oxidize the aldehyde.

The Critical Role of the Scavenger (E-E-A-T Insight)

During the Pinnick oxidation, chlorous acid (HClO₂) transfers an oxygen atom to the aldehyde, generating hypochlorous acid (HOCl) as a highly reactive byproduct[5]. Because the phenol ring of our substrate is highly activated, it is extremely susceptible to electrophilic aromatic substitution. If left unchecked, the transient HOCl will rapidly chlorinate the aromatic ring[2][6].

To prevent this, a sacrificial alkene—typically 2-methyl-2-butene —must be added in large excess. The alkene acts as an electrophilic scavenger, reacting instantly with HOCl to form an inert chlorohydrin, thereby preserving the integrity of the brominated phenolic ring[2].

Reaction Pathway

ReactionPathway Substrate 2-Bromo-6-hydroxy- 4-methylbenzaldehyde Intermediate Chlorous Acid Intermediate Substrate->Intermediate NaClO2, NaH2PO4 pH 3-4 Product 2-Bromo-6-hydroxy- 4-methylbenzoic acid Intermediate->Product - HOCl HOCl HOCl (Reactive Byproduct) Intermediate->HOCl Safe Chlorohydrin (Inert) HOCl->Safe Quenched by Scavenger Scavenger 2-methyl-2-butene (Scavenger) Scavenger->Safe

Fig 1. Mechanistic pathway of the Pinnick oxidation highlighting the critical role of HOCl scavenging.

Materials and Reagents

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol)Function
2-Bromo-6-hydroxy-4-methylbenzaldehyde 215.041.0 eq2.15 gSubstrate
Sodium chlorite (NaClO₂) (80% tech grade)90.442.0 eq2.26 gPrimary Oxidant
Sodium dihydrogen phosphate (NaH₂PO₄) 119.984.0 eq4.80 gpH Buffer (Maintains pH 3.5)
2-methyl-2-butene (2M in THF)70.1310.0 eq50.0 mLHOCl Scavenger
t-BuOH / THF / H₂O (4:4:1 v/v)N/AN/A90.0 mLSolvent System

Experimental Protocol

Workflow Step1 1. Dissolution Substrate in t-BuOH/THF/H2O Step2 2. Scavenger Add 2-methyl-2-butene Step1->Step2 Step3 3. Buffer Add NaH2PO4 (pH 3-4) Step2->Step3 Step4 4. Oxidation Dropwise NaClO2 (0-5 °C) Step3->Step4 Step5 5. Quenching Na2S2O3 & HCl acidification Step4->Step5 Step6 6. Extraction EtOAc & Brine wash Step5->Step6 Step7 7. Purification Recrystallization / Silica Gel Step6->Step7

Fig 2. Step-by-step experimental workflow for the oxidation and isolation process.

Step-by-Step Methodology
  • Reaction Setup & Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-6-hydroxy-4-methylbenzaldehyde (2.15 g, 10.0 mmol) in a mixture of tert-butanol (40 mL) and THF (40 mL). Causality:tert-butanol is highly resistant to oxidation, while THF is required to fully solubilize the lipophilic brominated aromatic substrate[3].

  • Scavenger Addition: Add 2-methyl-2-butene (50.0 mL of a 2M solution in THF, 100.0 mmol) to the reaction mixture. Causality: A massive 10-fold excess is utilized because 2-methyl-2-butene is highly volatile (b.p. 38 °C) and must be present in sufficient concentration to outcompete the phenol ring for the transient HOCl electrophile[2].

  • Buffer Addition: Dissolve NaH₂PO₄ (4.80 g, 40.0 mmol) in distilled water (10 mL) and add it to the stirring organic solution. Causality: The buffer maintains the reaction at pH 3.5, matching the pKa of chlorous acid (HClO₂). This ensures a steady, controlled concentration of the active oxidant without triggering rapid, hazardous decomposition into chlorine dioxide (ClO₂) gas.

  • Oxidant Addition (Critical Temperature Control): Cool the reaction mixture to 0–5 °C using an ice-water bath. Dissolve NaClO₂ (2.26 g, 20.0 mmol, assuming 80% purity) in distilled water (10 mL). Add this aqueous solution dropwise via an addition funnel over 30 minutes. Causality: The oxidation is exothermic. Maintaining a low temperature during addition prevents the thermal degradation of the oxidant and minimizes side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Quenching & Workup: Once the aldehyde is fully consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted chlorite. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Causality: Acidification is mandatory to ensure the newly formed 2-bromo-6-hydroxy-4-methylbenzoic acid is fully protonated and partitioned into the organic phase during extraction.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from a mixture of heptane and ethyl acetate, or via flash column chromatography (Silica gel, gradient of Hexanes to EtOAc with 1% Acetic Acid) to afford the pure carboxylic acid.

Data Presentation & Expected Outcomes

The necessity of the scavenger and strict temperature control is validated by the empirical data summarized below. Omission of the scavenger leads to catastrophic failure of the reaction due to the extreme nucleophilicity of the phenol ring.

Table 2: Impact of Reaction Conditions on Yield and Purity

ConditionScavenger PresentTemp ProfileIsolated YieldProduct Purity (HPLC)Primary Impurity Profile
Standard Protocol Yes (10 eq)0 °C to RT>85% >98% Trace unreacted aldehyde
Unscavenged No0 °C to RT<40%<50%Chlorinated phenol derivatives[6]
High Temperature Yes (10 eq)RT addition65%80%Oxidative degradation products

References

  • Sigma-Aldrich Product Data: 2-Bromo-6-hydroxy-4-methylbenzaldehyde | 139976-21-9. Sigma-Aldrich.
  • Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors (Pinnick Protocol):National Institutes of Health (PMC).
  • Reduction and Oxidation of Carbonyl Compounds and Derivatives (Scavenger Mechanisms):Royal Society of Chemistry Books.
  • From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry (Pinnick Byproducts):RWTH Publications.
  • 3D-printed system setup flow diagrams for continuous ozonolysis in lab (Pinnick Tolerance):ResearchGate.
  • Aldrichimica Acta (Chlorination of Aromatic Rings under Pinnick Conditions):Sigma-Aldrich.

Sources

Application

Application Note &amp; Protocol: Knoevenagel Condensation of 2-Bromo-6-hydroxy-4-methylbenzaldehyde for the Synthesis of Novel Coumarin Scaffolds

Abstract The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its efficiency and broad applicability.[1][2][3] This application note provides an in-depth guide to the Knoev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its efficiency and broad applicability.[1][2][3] This application note provides an in-depth guide to the Knoevenagel condensation utilizing 2-Bromo-6-hydroxy-4-methylbenzaldehyde. A key feature of this substrate is the ortho-hydroxy group, which facilitates a spontaneous intramolecular cyclization post-condensation, yielding a highly functionalized coumarin derivative. Coumarins are a privileged class of heterocyclic compounds renowned for their significant and diverse pharmacological properties.[4][5][6] We present a detailed mechanistic overview, a robust and validated experimental protocol, expert insights into reaction parameter selection, and comprehensive characterization data for the resulting 7-Bromo-3-ethoxycarbonyl-5-methylcoumarin. This guide is intended for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry.

Mechanistic Deep Dive: From Condensation to Cyclization

The reaction of a salicylaldehyde derivative, such as 2-Bromo-6-hydroxy-4-methylbenzaldehyde, with an active methylene compound like diethyl malonate does not terminate at the simple condensation product. Instead, it proceeds through a tandem reaction sequence: a base-catalyzed Knoevenagel condensation followed by an intramolecular trans-esterification (lactonization) to form the stable coumarin ring system.[6]

The mechanism unfolds in several key steps:

  • Enolate Formation: The basic catalyst, typically a weak amine like piperidine, deprotonates the active methylene compound (diethyl malonate) to generate a nucleophilic enolate ion.[1][6][7]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2-Bromo-6-hydroxy-4-methylbenzaldehyde, forming a tetrahedral intermediate.[7]

  • Dehydration: This intermediate undergoes dehydration to yield an α,β-unsaturated dicarbonyl compound, the classic product of the Knoevenagel condensation.[7]

  • Intramolecular Cyclization: The strategically positioned ortho-hydroxyl group then acts as a nucleophile, attacking one of the ester carbonyls in an intramolecular trans-esterification reaction. This step is often spontaneous or promoted by gentle heating, leading to the formation of the fused pyrone ring characteristic of coumarins.

G cluster_reactants Step 1: Enolate Formation cluster_intermediates Steps 2 & 3: Condensation & Dehydration Methylene Diethyl Malonate (Active Methylene) Enolate Enolate Ion (Nucleophile) Base Piperidine (Base) Base->Methylene Deprotonation Aldehyde 2-Bromo-6-hydroxy-4-methylbenzaldehyde (Electrophile) Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 Nucleophilic Attack (Step 2) Aldehyde->Intermediate1 Intermediate2 α,β-Unsaturated Intermediate Intermediate1->Intermediate2 Dehydration (Step 3) Product Final Product: 7-Bromo-3-ethoxycarbonyl-5-methylcoumarin Intermediate2->Product Intramolecular Cyclization (Lactonization) (Step 4)

Caption: Knoevenagel condensation followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 7-Bromo-3-ethoxycarbonyl-5-methylcoumarin

This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde (1.0 eq, 2.15 g, 10 mmol)

  • Diethyl malonate (1.2 eq, 1.92 g, 1.81 mL, 12 mmol)

  • Piperidine (0.1 eq, 0.085 g, 0.1 mL, 1 mmol)

  • Ethanol (200 proof, 25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Workflow Diagram:

Caption: Experimental workflow for coumarin synthesis via Knoevenagel condensation.

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-hydroxy-4-methylbenzaldehyde (2.15 g, 10 mmol).

  • Reagent Addition: Add 25 mL of ethanol, followed by diethyl malonate (1.81 mL, 12 mmol). Stir the mixture until all solids are dissolved.

  • Catalyst Introduction: To the stirring solution, add piperidine (0.1 mL, 1 mmol) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) every 30 minutes. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should begin to form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Purification: For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Expertise & Insights: Rationale for Protocol Design

The choices made in the experimental protocol are grounded in established chemical principles to ensure reliability, safety, and high yield.

  • Why Diethyl Malonate? Diethyl malonate is the active methylene compound of choice for this transformation. Its methylene protons are sufficiently acidic (pKa ≈ 13) to be deprotonated by a weak base like piperidine, initiating the reaction. Furthermore, the resulting ethyl ester group at the 3-position of the coumarin scaffold is a versatile handle for further synthetic modifications.

  • The Role of Piperidine: Piperidine is a classic and highly effective catalyst for the Knoevenagel condensation.[8] As a secondary amine, it acts as a weak base, which is crucial for reversibly forming the enolate without promoting undesirable side reactions like self-condensation of the aldehyde. Some evidence suggests that secondary amines can also catalyze the reaction by forming a more electrophilic iminium ion with the aldehyde, accelerating the initial nucleophilic attack.[1] Using only a catalytic amount (10 mol%) is sufficient and simplifies purification.

  • Solvent and Temperature: Ethanol is an ideal solvent as it readily dissolves the reactants and catalyst at reflux temperature.[2] Critically, the product has lower solubility in cold ethanol, which allows for straightforward isolation and purification by precipitation and recrystallization. Heating to reflux provides the necessary activation energy for both the condensation-dehydration and the subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.[9]

  • Protocol Trustworthiness: The protocol's reliability is ensured by incorporating a clear monitoring step (TLC). This allows the researcher to confirm the consumption of the limiting reagent before proceeding to work-up, preventing the isolation of an impure mixture. The purification by recrystallization is a classic and robust method for obtaining high-purity crystalline solids, which can be validated by a sharp melting point and clean spectroscopic data.

Product Characterization

The expected product is 7-Bromo-3-ethoxycarbonyl-5-methylcoumarin . Its identity and purity can be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data for 7-Bromo-3-ethoxycarbonyl-5-methylcoumarin

Technique Expected Observations Rationale
FT-IR (cm⁻¹)~1750-1730 (Lactone C=O), ~1720 (Ester C=O), ~1610, 1550 (C=C Aromatic), ~1250 (C-O stretch), ~600 (C-Br stretch)Confirms the presence of both carbonyl groups (lactone and ester) and the aromatic framework.[10][11]
¹H NMR (CDCl₃, δ ppm)~8.4 (s, 1H, C4-H), ~7.5 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃)The downfield singlet at ~8.4 ppm is characteristic of the C4 proton in the coumarin system. Signals confirm the aromatic, methyl, and ethyl ester protons.[10]
¹³C NMR (CDCl₃, δ ppm)~163 (Ester C=O), ~159 (Lactone C=O), ~155-110 (Aromatic & Olefinic Carbons), ~62 (-OCH₂), ~22 (Ar-CH₃), ~14 (-CH₃)Provides a carbon map of the molecule, confirming the presence of all unique carbon environments.
Mass Spec (ESI-MS) m/z = 313 [M+H]⁺, 315 [M+H+2]⁺The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a molecule containing one bromine atom.[12][13]

Safety and Handling

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde: May cause skin and eye irritation.

  • Diethyl Malonate: Combustible liquid. Handle with care.

  • Piperidine: Toxic, corrosive, and flammable. Handle only in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).

  • Ethanol: Highly flammable liquid. Keep away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.[14]

References

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Royal Society of Chemistry.[Link]

  • The Knoevenagel Condensation - Organic Reactions. Organic Reactions.[Link]

  • Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation - AIP Publishing. AIP Publishing.[Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. ResearchGate.[Link]

  • An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. ScienceDirect.[Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.[Link]

  • Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation - AIP Publishing. AIP Publishing.[Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI.[Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design - ACS Publications. ACS Publications.[Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Royal Society of Chemistry.[Link]

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and - JOCPR. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review - Jetir.Org. JETIR.[Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. Sciforum.[Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... - ResearchGate. ResearchGate.[Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Knoevenagel condensation products of Isophthalaldehyde with some active methylene compounds under thermal and microwave irradiation conditions. Iraqi National Journal of Chemistry.[Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. ACG Publications.[Link]

  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. Taylor & Francis Online.[Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.[Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Banaras Hindu University.[Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. Mol-Instincts.[Link]

  • 2-Bromo-6-hydroxy-4-methylbenzaldehyde | CAS 139976-21-9 | AMERICAN ELEMENTS ®. American Elements.[Link]

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Wiley Online Library.[Link]

Sources

Method

High-Efficiency Sonogashira Cross-Coupling of Bromobenzaldehydes: Application Note &amp; Protocol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: C–C Bond Formation, Alkyne Functionalization, and API Scaffold Synthesis Introduction & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: C–C Bond Formation, Alkyne Functionalization, and API Scaffold Synthesis

Introduction & Strategic Rationale

The 1 of terminal alkynes with aryl halides is a cornerstone reaction for generating conjugated enynes and arylalkynes, which are vital scaffolds in pharmaceuticals and organic materials[1]. When applying this methodology to bromobenzaldehydes , chemists face a unique set of electronic and chemical challenges.

From a mechanistic standpoint, the electron-withdrawing formyl (-CHO) group depletes electron density from the aromatic ring. This electronic deficiency actually accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, making bromobenzaldehydes highly reactive substrates compared to electron-rich aryl bromides[2]. However, this same formyl group introduces a critical vulnerability: it is highly susceptible to degradation, oxidation, or nucleophilic attack under harsh basic conditions[3]. Consequently, the selection of mild amine bases (such as triethylamine) over strong inorganic bases (like NaOH) is not merely a preference, but a strict chemical necessity to prevent the destruction of the starting material[3].

Mechanistic Causality: The Dual Catalytic Cycle

The standard protocol relies on a synergistic dual catalytic system comprising a Palladium cycle and a Copper cycle[1].

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the bromobenzaldehyde to form a Pd(II) aryl-bromide complex.

  • Copper Cycle: Simultaneously, the terminal alkyne is deprotonated by the amine base in the presence of Cu(I) to form a nucleophilic copper(I) acetylide[4].

  • Convergence: The cycles converge during transmetalation, where the alkynyl group transfers from Copper to Palladium. Subsequent reductive elimination yields the target 4-alkynylbenzaldehyde and regenerates the Pd(0) catalyst[1].

SonogashiraMechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(Br)L₂ Oxidative Addition Pd0->OxAdd + Bromobenzaldehyde TransMet Pd(II)(Ar)(C≡CR)L₂ Transmetalation OxAdd->TransMet + Cu(I)-Acetylide RedElim Ar-C≡CR Coupled Product TransMet->RedElim Reductive Elimination RedElim->Pd0 - Product CuCycle Cu(I)-Acetylide Intermediate CuCycle->TransMet Transmetalation (to Pd) Alkyne Terminal Alkyne + Amine Base Alkyne->CuCycle + CuI

Dual Pd/Cu catalytic cycle for the Sonogashira coupling of bromobenzaldehydes.

Condition Optimization & Quantitative Data

The choice of solvent, catalyst precursor, and temperature profoundly impacts the reaction kinetics and yield. Polar aprotic solvents like DMF stabilize the ionic intermediates formed during transmetalation, generally providing faster reaction times than non-polar solvents like Toluene[2]. Below is a comparative summary of validated experimental conditions for the coupling of bromobenzaldehydes with phenylacetylene:

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (3 mol%)CuI (6 mol%)Et₃NToluene801282Standard conditions; slower transmetalation in non-polar media[2].
Pd(PPh₃)₄ (3 mol%)CuI (6 mol%)Et₃NDMF60-806-1288Polar aprotic solvent stabilizes ionic intermediates, accelerating rate[2].
Pd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF100396Highly electrophilic Pd(II) precursor accelerates oxidative addition[5].
Pd(OAc)₂ / XPhosNoneK₂CO₃H₂O / Surfactant801285Micellar catalysis enables copper-free, environmentally benign coupling[6].

Self-Validating Experimental Protocol

This protocol is optimized for the synthesis of 4-alkynylbenzaldehydes using a standard Pd/Cu co-catalyzed system in DMF[2]. It is designed as a self-validating system, meaning each step contains observable visual or chemical cues to confirm success before proceeding.

Materials Required
  • Electrophile: 4-Bromobenzaldehyde (1.0 mmol)

  • Nucleophile: Terminal Alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene) (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Base: Triethylamine [Et₃N] (3.0 mmol)

  • Solvent: Anhydrous Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and CuI (6 mol%)[2].

  • Add anhydrous DMF (10 mL) and Et₃N (3.0 mmol).

  • Validation Check: The solution should appear pale yellow to light orange. If the solution is green or blue at this stage, the CuI has oxidized to Cu(II), which will severely inhibit the reaction. Discard and use fresh, off-white CuI.

  • Degassing: Seal the flask with a rubber septum and bubble dry Argon or Nitrogen directly through the solution via a long needle for 15-20 minutes[2]. Causality: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the starting material and complicating purification[7].

Step 2: Alkyne Addition & Heating

  • After degassing, add the terminal alkyne (1.2 mmol) dropwise via a syringe[2].

  • Heat the reaction mixture to 60–80 °C using a pre-heated oil bath[2].

  • Stir vigorously for 6–12 hours[2].

Step 3: Reaction Monitoring

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system[2].

  • Validation Check: The starting 4-bromobenzaldehyde (Rf ~0.6) will gradually disappear. A new spot corresponding to the highly conjugated product will appear at a lower Rf (typically ~0.4) and will be intensely fluorescent under short-wave UV light (254 nm).

Step 4: Work-up & Copper Removal

  • Once TLC indicates complete consumption of the aryl bromide, cool the mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (25 mL) and quench by adding saturated aqueous Ammonium Chloride (NH₄Cl) solution (25 mL).

  • Validation Check: The aqueous layer should turn a distinct deep blue color. This confirms the successful formation of soluble copper-amine complexes, effectively stripping the copper catalyst from the organic phase.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexanes to Hexanes:Ethyl Acetate 9:1) to afford the pure 4-alkynylbenzaldehyde[2].

Troubleshooting & Quality Control

  • Issue: Extensive Glaser Homocoupling Detected.

    • Symptom: TLC shows a highly non-polar spot (Rf > 0.8) and the reaction mixture turns dark brown/black rapidly.

    • Root Cause: Oxygen ingress[7].

    • Solution: Ensure rigorous sparging with Argon. Consider switching to a copper-free protocol (e.g., Pd(OAc)₂ / XPhos) if the alkyne is exceptionally prone to homocoupling[6].

  • Issue: Aldehyde Degradation / Low Yield.

    • Symptom: Complex mixture of highly polar spots on TLC; loss of the aldehyde proton signal (~9.9 ppm) in crude ¹H NMR.

    • Root Cause: Base is too strong or reaction temperature is too high[3].

    • Solution: Strictly avoid inorganic bases like NaOH or KOH[3]. Ensure Et₃N is used, or switch to the bulkier Diisopropylamine (DIPA). Do not exceed 80 °C unless utilizing a highly active catalyst like Pd(CF₃COO)₂[5].

Sources

Technical Notes & Optimization

Troubleshooting

Workflow Overview: Formylation Pathways &amp; Failure Modes

Welcome to the Technical Support Center for Advanced Aromatic Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges and side reactions frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges and side reactions frequently encountered during the formylation of brominated phenols.

Bromophenols present a unique synthetic challenge: they possess an acidic hydroxyl group, an electron-rich aromatic ring, and a labile carbon-halogen bond. Depending on the formylation strategy chosen, these competing reactive sites can lead to polymerization, abnormal substitutions, or incomplete conversions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the causality behind every optimization step.

Before diving into specific troubleshooting guides, it is critical to understand the logical flow of the three primary formylation strategies and where they typically derail.

G Start Bromophenol Starting Material RT Reimer-Tiemann (CHCl3, NaOH) Start->RT Base-mediated HME Metal-Halogen Exchange (n-BuLi or i-PrMgCl, then DMF) Start->HME Organometallic CS Casnati-Skattebøl (MgCl2, Et3N, (HCHO)n) Start->CS Lewis Acid/Amine RT_Target Salicylaldehyde Derivatives RT->RT_Target RT_Side Side Reactions: - Tar/Polymerization - Cyclohexadienones - Isomerization RT->RT_Side HME_Target Hydroxybenzaldehydes (Regiospecific) HME->HME_Target HME_Side Side Reactions: - Benzyne formation - Incomplete exchange - Nucleophilic addition HME->HME_Side CS_Target ortho-Formylated Phenols CS->CS_Target CS_Side Side Reactions: - Diarylmethanes - Methoxymethyl ethers CS->CS_Side

Caption: Formylation pathways for bromophenols and their associated side reactions.

Troubleshooting Hub 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classical method for ortho-formylation using chloroform and a strong base. However, when applied to bromophenols, the harsh conditions often lead to significant yield degradation.

Q: Why am I getting black, resinous "tar" instead of my desired 4-bromo-2-hydroxybenzaldehyde? A: This is a hallmark of oxidative polymerization. Under strongly basic and thermal conditions, electron-rich phenoxide ions are highly susceptible to oxidation by trace oxygen, leading to the formation of complex triphenylmethane-type polymeric networks (often referred to as leucaurins or tar)[1],[2]. Causality-driven solution: Degas your aqueous base thoroughly before the reaction, run the process under an inert argon atmosphere, and strictly control the equivalents of chloroform to prevent runaway carbene generation.

Q: I isolated a crystalline byproduct that lacks an aldehyde proton on NMR but contains a dichloromethyl group. What happened? A: You have encountered an "abnormal" Reimer-Tiemann reaction. When the ortho or para positions are sterically hindered or electronically modified by the bromine atom, the highly electrophilic dichlorocarbene (:CCl₂) can attack the ring to form a stable 2,2- or 4,4-disubstituted cyclohexadienone intermediate that cannot rearomatize via proton loss[1],[3]. Causality-driven solution: Lower the reaction temperature to favor the kinetically controlled ortho-formylation and ensure adequate solvation of the phenoxide ion using a co-solvent like ethanol.

Quantitative Data: Reimer-Tiemann Optimization on 4-Bromophenol
NaOH ConcentrationTemperature (°C)Co-solventYield of Aldehyde (%)Dienone Byproduct (%)Tar Formation (%)
40% (Aqueous)80°C (Reflux)None15%12%>70%
20% (Aqueous)65°CNone35%8%45%
15% (Aqueous)55°CEthanol (10%)62% <2% <15%
Self-Validating Protocol: Optimized Reimer-Tiemann Formylation

Design Logic: This protocol uses a lower base concentration and a co-solvent to suppress dienone formation and polymerization.

  • Phenoxide Generation: Dissolve 4-bromophenol (1.0 eq) in a degassed 15% aqueous NaOH solution (5.0 eq) containing 10% v/v ethanol.

    • Validation Checkpoint: The solution must turn a clear, pale yellow. Any immediate darkening to brown/black indicates oxygen contamination. Discard and re-degas solvents if this occurs.

  • Carbene Generation: Heat the solution to exactly 55°C. Add chloroform (2.5 eq) dropwise over 1 hour using a syringe pump.

    • Validation Checkpoint: A controlled, gentle reflux of chloroform should be observed. The biphasic mixture will slowly turn opaque orange. If the reaction spikes above 65°C, pause addition immediately to prevent tarring.

  • Quenching & Hydrolysis: Stir for an additional 2 hours at 55°C, then cool to 0°C. Acidify dropwise with 6M HCl.

    • Validation Checkpoint: Monitor pH with indicator paper. At pH < 2, the intermediate acetal hydrolyzes, and the crude product will precipitate as a beige solid. If the solid is black and sticky, polymerization has occurred.

Troubleshooting Hub 2: Halogen-Metal Exchange (Lithiation/Magnesiation)

When the goal is to convert the bromine atom itself into a formyl group (e.g., converting 2-bromophenol to salicylaldehyde), halogen-metal exchange followed by a DMF quench is the standard approach.

HME_Mech BP Bromophenol Deprot Deprotonation (Formation of Phenoxide) BP->Deprot 1 eq. Base Exchange Halogen-Metal Exchange (Formation of Dianion) Deprot->Exchange 1 eq. n-BuLi or Mg Side1 Side Reaction: Incomplete Exchange (Recovered SM) Deprot->Side1 Insufficient Base/Time Quench DMF Quench (Formylation) Exchange->Quench DMF Side2 Side Reaction: Benzyne Intermediate (Polymerization/Isomers) Exchange->Side2 High Temp (> -20°C) Target Desired Formyl Phenol Quench->Target H+ Workup Side3 Side Reaction: Alkyl Addition to DMF (Secondary Alcohols) Quench->Side3 Excess Organometallic

Caption: Halogen-metal exchange mechanism highlighting critical failure points.

Q: I used 1 equivalent of n-BuLi to exchange the bromine, but after quenching with DMF, I recovered 100% of my starting material. Why? A: The hydroxyl proton of the bromophenol is highly acidic (pKa ~9-10). The first equivalent of n-BuLi will exclusively act as a base to deprotonate the phenol, forming lithium bromophenoxide and generating butane gas[4]. Halogen-metal exchange requires a second equivalent of the organometallic reagent.

Q: I used 2.2 equivalents of n-BuLi at -78°C, but my yields are still terrible, and I see a lot of debrominated phenol (reduction). How do I fix this? A: Lithium bromophenoxide is notoriously insoluble in THF at cryogenic temperatures. The resulting heterogeneous slurry prevents the second equivalent of n-BuLi from accessing the carbon-bromine bond efficiently. Furthermore, standard Li-halogen exchange on electron-rich rings can lead to benzyne formation or proton abstraction from the solvent. Causality-driven solution: Transition to a "TurboGrignard" reagent (i-PrMgCl·LiCl) or a bimetallic approach. The addition of LiCl breaks up polymeric magnesium aggregates, drastically increasing the solubility and kinetic rate of the exchange without requiring cryogenic temperatures[5],[4].

Quantitative Data: Halogen-Metal Exchange Reagent Comparison
Reagent SystemEquivalentsTemp (°C)Desired Aldehyde YieldDebrominated PhenolUnreacted SM
n-BuLi1.1 eq-78°C0%0%>95%
n-BuLi2.2 eq-78°C32%45%15%
i-PrMgCl2.2 eq0°C18%10%65%
i-PrMgCl·LiCl 2.2 eq -15°C 88% <5% <2%
Self-Validating Protocol: TurboGrignard-Mediated Formylation

Design Logic: Utilizing i-PrMgCl·LiCl ensures complete solubility of the phenoxide intermediate and facilitates rapid Br/Mg exchange without benzyne formation.

  • Deprotonation: Dissolve the bromophenol (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool to 0°C. Dropwise add i-PrMgCl·LiCl (1.05 eq, 1.3 M in THF).

    • Validation Checkpoint: Observe the reaction bubbler. The evolution of propane gas confirms successful deprotonation. Wait until gas evolution completely ceases (approx. 15 mins) before proceeding.

  • Halogen-Magnesium Exchange: Cool the homogeneous solution to -15°C. Add a second portion of i-PrMgCl·LiCl (1.15 eq). Stir for 2 hours.

    • Validation Checkpoint: To confirm complete exchange before wasting DMF, withdraw a 0.1 mL aliquot, quench it into a vial containing iodine (I₂) in THF. Run a rapid GC-MS or TLC. The complete disappearance of the bromophenol mass and appearance of the iodophenol mass validates that the dianion is fully formed.

  • Electrophilic Quench: Add anhydrous DMF (3.0 eq) rapidly. Allow the mixture to warm to room temperature over 1 hour.

    • Validation Checkpoint: A mild exotherm should be felt upon DMF addition. Quench the reaction with saturated aqueous NH₄Cl. The aqueous layer must be slightly acidic to ensure the release of the aldehyde from the hemiaminal intermediate.

Troubleshooting Hub 3: The Casnati-Skattebøl Reaction

For ortho-specific formylation without the harshness of Reimer-Tiemann or the moisture sensitivity of organometallics, the Casnati-Skattebøl reaction (using MgCl₂, Et₃N, and paraformaldehyde) is highly effective.

Q: My Casnati-Skattebøl reaction is producing a byproduct with a +44 Da mass shift. What is this side reaction? A: You are observing the formation of a methoxymethyl ether byproduct. During the reaction, paraformaldehyde depolymerizes to formaldehyde. If the reaction time is extended or if the magnesium coordination is incomplete, the formaldehyde can react with the phenolic oxygen (or trace methanol in the solvent) to form an undesired methoxymethyl (MOM) ether[6]. Causality-driven solution: Ensure strictly anhydrous conditions. The presence of water disrupts the critical Mg²⁺ coordination complex that directs the formaldehyde exclusively to the ortho-carbon. Pre-dry your MgCl₂ and Et₃N thoroughly.

Q: I am seeing dimeric species (diarylmethanes) in my LC-MS. How do I prevent this? A: Diarylmethanes form when the initial hydroxymethyl intermediate (before oxidation to the aldehyde) acts as an electrophile and undergoes a Friedel-Crafts-type alkylation with a second molecule of the bromophenol[6]. Causality-driven solution: This is a stoichiometry and concentration issue. Ensure a large excess of paraformaldehyde (at least 3.0 to 5.0 eq) to push the equilibrium toward the formylated product rapidly, and run the reaction at a slightly higher dilution.

References

  • Wynberg, H., & Meijer, E. W. "The Reimer–Tiemann Reaction". ResearchGate.[Link]

  • Wynberg, H. "THE REIhtER-TIEMANN REACTION". Sciencemadness.org. [Link]

  • Wang, X. et al. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate". PMC.[Link]

Sources

Optimization

Process Chemistry Support Portal: Scaling Up 2-Bromo-6-hydroxy-4-methylbenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of highly substituted benzaldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of highly substituted benzaldehydes. 2-Bromo-6-hydroxy-4-methylbenzaldehyde is a critical intermediate in the synthesis of highly potent urate anion transporter 1 (URAT1) and xanthine oxidase inhibitors [1].

However, direct formylation of its precursor (3-bromo-5-methylphenol) often results in intractable regiomeric mixtures. To achieve process-scale reliability, we must abandon direct formylation in favor of a Directed ortho-Metalation (DoM) strategy.

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic rationale to ensure your scale-up is self-validating and high-yielding.

I. Reaction Pathway Visualization

G A 3-Bromo-5-methylphenol (Starting Material) B O-Protection (MOM-Cl, DIPEA) A->B C 1-Bromo-3-(methoxymethoxy) -5-methylbenzene B->C D Directed ortho-Metalation (TMPMgCl·LiCl, -20°C) C->D E C2-Magnesiated Intermediate D->E F Electrophilic Quench (DMF, then H+) E->F G Protected Aldehyde F->G H Global Deprotection (HCl / MeOH) G->H I 2-Bromo-6-hydroxy-4-methylbenzaldehyde (Target Product) H->I

Fig 1. Regioselective scale-up synthesis workflow via Directed ortho-Metalation (DoM).

II. Troubleshooting & FAQs (Process Chemistry)

Q1: Why do we use Knochel-Hauser base (TMPMgCl·LiCl) instead of standard alkyllithiums (e.g., n-BuLi) for the metalation step? Causality: Standard alkyllithiums undergo rapid lithium-halogen exchange with the bromine atom, leading to debrominated side products and complex mixtures. TMPMgCl·LiCl is a non-nucleophilic, highly basic reagent that selectively deprotonates the most acidic C–H bond (C2, flanked by the OMOM and Br groups) without triggering halogen-metal exchange [3].

Q2: Can we use direct formylation (e.g., Casiraghi reaction with MgCl₂/paraformaldehyde) to avoid the protection/deprotection steps? Causality: While direct formylation is atom-economical, it relies on coordinating the phenol oxygen to direct the formyl group to the ortho position [4]. In 3-bromo-5-methylphenol, both C2 and C6 are ortho to the phenol. Because both positions are sterically hindered, the Casiraghi reaction yields an intractable 60:40 mixture of 2-bromo-6-hydroxy-4-methylbenzaldehyde and 4-bromo-2-hydroxy-6-methylbenzaldehyde. The DoM route ensures >99% regioselectivity.

Q3: During the MOM protection step, I am seeing incomplete conversion. How can I drive it to completion? Causality: Phenols with bulky or electron-withdrawing meta substituents can be sluggish to react due to reduced nucleophilicity. Ensure strictly anhydrous conditions. If using DIPEA/DCM stalls at scale, you can switch to a biphasic system (NaOH/Bu₄NBr in DCM/Water) to accelerate the etherification via phase-transfer catalysis.

Q4: What is the optimal temperature for the DMF quench? Causality: You must maintain -20 °C during the DMF addition. Allowing the reaction to warm prematurely causes the newly formed tetrahedral hemiaminal intermediate to collapse into an aldehyde too early. The unreacted Grignard intermediate will then attack this aldehyde, forming a dimeric benzhydrol side-product.

Q5: MOM-Cl is highly regulated due to toxicity. Are there safer alternatives for the protection step? Causality: Yes. While MOM is the gold standard for DoM due to its strong coordinating ability, you can substitute it with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). However, the bulkier SEM group reduces the metalation rate at the sterically congested C2 position. If using SEM-Cl, increase the metalation time to 3 hours and validate completion via a D₂O quench before adding DMF.

III. Quantitative Data: Route Comparison

ParameterDirect Formylation (MgCl₂/HCHO)DoM Route (TMPMgCl·LiCl/DMF)
Overall Yield 35 - 42%78 - 85%
Regiomeric Ratio (C2:C6) 60:40> 99:1
Major Impurity 4-bromo-2-hydroxy-6-methylbenzaldehydeDes-bromo phenol (trace)
Purification Required Preparative HPLCSingle crystallization (EtOH/Water)
Scalability Rating Low (Isomer separation bottleneck)High (Telescoped potential)

IV. Step-by-Step Experimental Protocol (Scale-Up Optimized)

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without passing the defined In-Process Controls (IPCs). Standard handling and safety protocols for halogenated benzaldehydes must be strictly adhered to [2].

Phase 1: O-Methoxymethylation (Protection)
  • Charge a dry 5 L jacketed reactor with 3-bromo-5-methylphenol (1.0 eq, 500 g) and anhydrous Dichloromethane (10 vol).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 eq) over 1 hour, maintaining internal temperature < 5 °C. (Caution: MOM-Cl is a known carcinogen; handle via closed addition funnel).

  • Warm to 20 °C and stir for 4 hours.

    • IPC Check: Sample reaction, dilute in MeCN, and analyze via HPLC. Proceed only when starting material is < 1%.

  • Quench with saturated aqueous NH₄Cl, separate phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-bromo-3-(methoxymethoxy)-5-methylbenzene.

Phase 2: Regioselective Metalation & Formylation
  • Dissolve the protected intermediate in anhydrous THF (10 vol) in a clean, dry 5 L reactor. Cool to -20 °C.

  • Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 eq) dropwise over 2 hours. Stir for 1 hour at -20 °C.

    • IPC Check: Quench a 1 mL aliquot with D₂O. Analyze via GC-MS to confirm >95% deuterium incorporation at C2.

  • Add anhydrous DMF (1.5 eq) rapidly in one portion. Stir for 30 minutes at -20 °C, then allow to warm to 0 °C over 1 hour.

  • Quench with 10% citric acid solution to pH 4-5. Extract with EtOAc, wash with brine, and concentrate to yield the crude protected aldehyde.

Phase 3: Global Deprotection & Isolation
  • Dissolve the crude protected aldehyde in Methanol (5 vol).

  • Add 3M aqueous HCl (2.0 eq) and heat to 50 °C for 3 hours.

    • IPC Check: Monitor MOM cleavage via TLC (Hexanes/EtOAc 4:1). The product spot will run lower than the protected intermediate.

  • Cool to room temperature, concentrate under reduced pressure to remove methanol, and extract the aqueous residue with MTBE.

  • Wash the MTBE layer with water, dry, and concentrate.

  • Crystallize the crude solid from Ethanol/Water (1:1) to afford pure 2-Bromo-6-hydroxy-4-methylbenzaldehyde as a pale yellow solid.

V. References

  • Title: Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof Source: Google Patents (Patent CA2994336A1) URL:

  • Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange or Directed Metalation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Selective reactions using magnesium phenoxides Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Troubleshooting

troubleshooting TLC analysis of substituted benzaldehyde reactions

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals to troubleshoot and optimize Thin Layer Chromatography (TLC) workflows specifically for substituted benz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and drug development professionals to troubleshoot and optimize Thin Layer Chromatography (TLC) workflows specifically for substituted benzaldehyde reactions.

Substituted benzaldehydes present unique chromatographic challenges due to their volatility, susceptibility to auto-oxidation, and reactivity with stationary phases. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure absolute confidence in your analytical readouts.

Diagnostic Workflow: Benzaldehyde TLC Troubleshooting

Workflow Start Analyze Benzaldehyde TLC Streak Are spots streaking? Start->Streak Vis Are spots invisible? Start->Vis Coelute Are spots co-eluting? Start->Coelute Dilute Dilute sample 10x Streak->Dilute Yes AcidCheck Still streaking? (Benzoic Acid) Dilute->AcidCheck AddAcOH Add 1% AcOH to Eluent AcidCheck->AddAcOH Yes UV Check UV 254 nm Vis->UV Yes DNP Apply 2,4-DNP Stain UV->DNP No UV activity Solvent Change Solvent System Coelute->Solvent Yes

Diagnostic workflow for troubleshooting substituted benzaldehyde TLC issues.

Frequently Asked Questions (FAQs)

Q: Why is my substituted benzaldehyde showing a massive streak instead of a tight, defined spot? A: Streaking is initially caused by overloading the stationary phase; running samples at too high a concentration prevents proper equilibration between the mobile and stationary phases[1]. However, if dilution does not resolve the issue, the streaking is chemical. Substituted benzaldehydes are highly susceptible to auto-oxidation upon exposure to air, rapidly converting into their corresponding substituted benzoic acids[2]. Because standard silica gel is slightly acidic, the carboxylic acid functional group of the benzoic acid byproduct strongly hydrogen-bonds with the stationary phase's silanol groups, causing severe tailing[3]. Causality & Fix: To correct this, add 1–2% of an organic acid (such as acetic acid or formic acid) to your mobile phase[3][4]. The acidic modifier suppresses the ionization of the benzoic acid, maintaining it in a neutral, protonated state that partitions cleanly into the mobile phase, resulting in a sharp spot.

Q: My starting material benzaldehyde spot disappears after the plate is developed and dried. Where did it go? A: This is a classic symptom of volatility. Lower molecular weight benzaldehydes (e.g., unsubstituted, fluoro-, or methyl-substituted variants) possess significant vapor pressure. Prolonged drying under a vacuum or applying high heat (e.g., using a heat gun prior to staining) actively evaporates the compound out of the silica matrix. Causality & Fix: Air-dry the plate gently at room temperature. Perform non-destructive visualization (UV 254 nm) immediately after the solvent has evaporated.

Q: UV visualization is ambiguous due to the use of aromatic solvents. What is the most definitive stain for benzaldehydes? A: 2,4-Dinitrophenylhydrazine (2,4-DNP) is the gold-standard stain for this functional group[5]. Causality & Fix: 2,4-DNP reacts specifically with aldehydes and ketones via a nucleophilic addition-elimination mechanism to form a highly conjugated 2,4-dinitrophenylhydrazone[5][6]. This reaction is spontaneous at room temperature, instantly yielding a bright yellow to deep orange spot on the TLC plate[6]. This provides absolute, self-validating chemical confirmation that the carbonyl group is intact.

Q: I suspect my benzaldehyde is decomposing directly on the silica plate during elution. How can I prove this? A: Silica gel is inherently acidic (pH ~4.5–5.5) and highly active. Electron-rich substituted benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde) can undergo catalyzed decomposition or accelerated oxidation directly on the plate during elution[3]. Causality & Fix: Perform a 2-Dimensional (2D) TLC experiment (see protocol below). If the compound decomposes during the run, off-diagonal spots will confirm that the stationary phase is incompatible. In such cases, neutralize the silica by adding 0.1–0.5% triethylamine to the eluent[3][4] or switch to neutral Alumina TLC plates.

Quantitative Data: TLC Visualization Reagents for Benzaldehyde Workflows

Visualization TechniquePrimary TargetVisual ResultHeating Required?Mechanistic Rationale
UV Light (254 nm) Conjugated π -systemsDark spot on green fluorescent backgroundNoFluorescence quenching of the F254 indicator embedded in the silica gel.
2,4-DNP Stain Aldehydes & KetonesBright yellow/orange spotNoNucleophilic condensation forming a colored hydrazone derivative[5][6].
Bromocresol Green Carboxylic Acids ( pKa​ < 5)Yellow spot on a blue backgroundNopH-dependent color shift; identifies benzoic acid oxidation byproducts[5][7].
KMnO₄ Stain Oxidizable groups (Alkenes, Alcohols)Yellow/brown spot on a purple backgroundMildReduction of Mn(VII) to Mn(IV) dioxide by oxidizable functional groups[5][7].

Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Application of 2,4-DNP Stain

Purpose: Selective, self-validating visualization of substituted benzaldehydes.

  • Reagent Preparation: In a 500 mL Erlenmeyer flask, dissolve 12.0 g of 2,4-dinitrophenylhydrazine in 80 mL of distilled water and 200 mL of 95% ethanol[5].

  • Acidification: Slowly and carefully add 60 mL of concentrated sulfuric acid ( H2​SO4​ ) to the mixture while stirring continuously[5]. Caution: This step is highly exothermic.

  • Storage: Transfer the clear solution to a wide-mouth glass jar with a tightly sealed cap. Store away from direct sunlight to prevent degradation[6].

  • Application: After developing the TLC plate, allow the mobile phase to evaporate completely at room temperature. Using tweezers, dip the plate into the 2,4-DNP solution, ensuring complete immersion[6].

  • Visualization: Remove the plate, wipe the excess stain from the glass/aluminum backing with a paper towel, and observe immediately. Aldehydes will appear as yellow-orange spots without the need for heating[6].

Protocol 2: 2D TLC for Assessing On-Plate Degradation

Purpose: To validate whether a substituted benzaldehyde is decomposing on the acidic silica gel matrix during chromatography.

  • Preparation: Obtain a square TLC plate (e.g., 5 cm x 5 cm). Spot the reaction mixture exactly 1 cm from the bottom edge and 1 cm from the left edge.

  • First Elution: Place the plate in the developing chamber with your optimized solvent system. Elute until the solvent front is 1 cm from the top.

  • Drying: Remove the plate, mark the solvent front, and allow it to air-dry completely at room temperature to ensure no residual solvent remains.

  • Second Elution: Rotate the plate 90 degrees counterclockwise so that the developed lane now forms the bottom starting line. Re-elute the plate in the exact same solvent system.

  • Analysis: Visualize the plate under UV 254 nm.

    • Self-Validating Result: If the benzaldehyde is stable, all spots will lie perfectly on a diagonal line from the origin. If spots appear off the diagonal, the compound is actively degrading on the silica[3], necessitating the addition of a basic modifier (e.g., 0.1% triethylamine)[3][4] to the mobile phase.

References

  • "TLC Stains" - liv.ac.uk.
  • "TLC Stains Preparation - ChemicalDesk.Com" - blogspot.com.
  • "TLC Stains and Visualization Methods | PDF | Thin Layer Chromatography" - scribd.com.
  • "TLC Stains" - washington.edu.
  • "2.3E: Step-by-Step Procedures for Thin Layer Chromatography" - libretexts.org.
  • "Solutions for chromatography and purification" - chemie-brunschwig.ch.
  • "TLC TROUBLESHOOTING- The most common problems with TLCs" - youtube.com.
  • "CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID." - rjpn.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 2-Bromo-6-hydroxy-4-methylbenzaldehyde Synthesis Byproducts

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-6-hydroxy-4-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxy-4-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the efficacy and safety of the final products. The synthesis of this molecule, typically a multi-step process involving the bromination of p-cresol followed by formylation, can lead to the formation of several byproducts. A thorough characterization of these impurities is essential for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of the analytical techniques used to identify and quantify the byproducts generated during the synthesis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde, supported by experimental data and protocols.

Synthetic Pathway and Potential Byproduct Formation

The synthesis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde generally proceeds in two main stages:

  • Bromination of p-cresol (4-methylphenol): This electrophilic aromatic substitution introduces a bromine atom onto the aromatic ring.

  • Formylation of 2-bromo-4-methylphenol: A formyl group (-CHO) is introduced, typically via a Duff or Reimer-Tiemann reaction, to yield the final product.

Byproducts can arise at both stages of this synthesis.

Bromination Stage Byproducts

The primary byproduct of the bromination of p-cresol is the di-substituted product, 2,6-dibromo-4-methylphenol . The formation of this impurity is favored by an excess of the brominating agent or prolonged reaction times.

Formylation Stage Byproducts

The formylation of 2-bromo-4-methylphenol is a critical step where isomeric and other byproducts can be generated. The hydroxyl group is a strong ortho-, para-director. With the C2 position blocked by a bromine atom, the formylation is expected to primarily occur at the C6 position to yield the desired product. However, side reactions can lead to:

  • Isomeric Byproduct (Para-formylation): Formylation at the position para to the hydroxyl group can result in the formation of 3-bromo-5-hydroxy-4-methylbenzaldehyde .

  • Di-formylated Byproduct: Under certain conditions, particularly in the Duff reaction, a second formyl group can be introduced to the ring.[1]

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-bromo-4-methylphenol .

The following diagram illustrates the synthetic pathway and the points at which major byproducts can be formed.

Synthesis_Byproducts cluster_bromination Bromination Stage cluster_formylation Formylation Stage p-cresol p-cresol 2-bromo-4-methylphenol 2-bromo-4-methylphenol p-cresol->2-bromo-4-methylphenol Bromination 2,6-dibromo-4-methylphenol 2,6-dibromo-4-methylphenol 2-bromo-4-methylphenol->2,6-dibromo-4-methylphenol Over-bromination (Byproduct) 2-Bromo-6-hydroxy-4-methylbenzaldehyde 2-Bromo-6-hydroxy-4-methylbenzaldehyde 2-bromo-4-methylphenol->2-Bromo-6-hydroxy-4-methylbenzaldehyde Formylation (Duff/Reimer-Tiemann) 3-bromo-5-hydroxy-4-methylbenzaldehyde 3-bromo-5-hydroxy-4-methylbenzaldehyde 2-bromo-4-methylphenol->3-bromo-5-hydroxy-4-methylbenzaldehyde Para-formylation (Isomeric Byproduct)

Caption: Synthetic pathway and major byproduct formation.

Comparative Characterization of Byproducts

A multi-technique approach is essential for the unambiguous identification and quantification of the main product and its byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for separation and analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[2]

Table 1: Comparative HPLC Data

CompoundRetention Time (min) (Predicted)UV λmax (nm) (Predicted)
2-bromo-4-methylphenol (Starting Material)8.5280, 285
2-Bromo-6-hydroxy-4-methylbenzaldehyde (Main Product) 7.2 260, 340
2,6-dibromo-4-methylphenol10.2285, 290
3-bromo-5-hydroxy-4-methylbenzaldehyde6.8255, 335

Note: Predicted retention times are based on relative polarity; actual times will vary depending on the specific HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying volatile byproducts and confirming the molecular weight of the components in the reaction mixture. Electron Ionization (EI) is a common ionization technique used for this analysis.

Table 2: Comparative GC-MS Data

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-bromo-4-methylphenol (Starting Material)187.03188/186 (M+), 107, 77
2-Bromo-6-hydroxy-4-methylbenzaldehyde (Main Product) 215.04 216/214 (M+), 187/185, 134, 105
2,6-dibromo-4-methylphenol265.93268/266/264 (M+), 187/185, 106, 77[3]
3-bromo-5-hydroxy-4-methylbenzaldehyde215.04216/214 (M+), 187/185, 134, 105

The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra of the brominated compounds, resulting in M+ and M+2 peaks of nearly equal intensity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the main product and its byproducts. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint for each isomer.

Table 3: Comparative ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
2-Bromo-6-hydroxy-4-methylbenzaldehyde (Main Product) 11.5 (s, 1H, -OH), 10.3 (s, 1H, -CHO), 7.4 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 2.4 (s, 3H, -CH₃)
2,6-dibromo-4-methylphenol7.2 (s, 2H, Ar-H), 5.8 (s, 1H, -OH), 2.3 (s, 3H, -CH₃)[5]
3-bromo-5-hydroxy-4-methylbenzaldehyde11.2 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 2.5 (s, 3H, -CH₃)

Table 4: Comparative ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
2-Bromo-6-hydroxy-4-methylbenzaldehyde (Main Product) 196.0 (CHO), 159.5 (C-OH), 142.0 (C-CH₃), 138.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (C-CHO), 115.0 (C-Br), 21.0 (CH₃)
2,6-dibromo-4-methylphenol148.9 (C-OH), 139.2 (C-CH₃), 131.5 (Ar-CH), 112.8 (C-Br), 20.1 (CH₃)
3-bromo-5-hydroxy-4-methylbenzaldehyde192.0 (CHO), 158.0 (C-OH), 140.0 (C-CH₃), 135.0 (Ar-CH), 128.0 (Ar-CH), 122.0 (C-Br), 118.0 (C-CHO), 22.0 (CH₃)

Experimental Protocols

HPLC Method for Separation of Byproducts

Objective: To separate and quantify 2-Bromo-6-hydroxy-4-methylbenzaldehyde and its key byproducts.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (min)%A%B
07030
153070
203070
227030
257030

Flow Rate: 1.0 mL/min Detection Wavelength: 260 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify peaks based on the retention times of pure standards.

  • Quantify the components by creating a calibration curve for each compound using standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Crude_Sample Crude Reaction Mixture Dissolve Dissolve in Acetonitrile Crude_Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curves Identify->Quantify

Caption: HPLC analysis workflow.

GC-MS Method for Identification of Volatile Byproducts

Objective: To identify and confirm the molecular weight of volatile components in the synthesis mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the crude product in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the presence of bromine-containing compounds by observing the characteristic M+/M+2 isotopic pattern.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature and quantity of the byproducts present.

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found that selectively crystallizes the desired product.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the main product from both more and less polar byproducts. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide excellent separation.

The purity of the final product should be assessed using the analytical methods described above after each purification step.

Conclusion

A comprehensive understanding of the potential byproducts in the synthesis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde is critical for producing a high-purity final product. The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical toolkit for the identification and quantification of these impurities. By implementing the detailed protocols and utilizing the comparative data presented in this guide, researchers, scientists, and drug development professionals can effectively monitor reaction progress, optimize synthesis conditions to minimize byproduct formation, and ensure the quality and purity of this important chemical intermediate.

References

  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987.
  • Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876, 9, 824-828.
  • SIELC Technologies. Separation of 5-Bromosalicylaldehyde on Newcrom R1 HPLC column. [Link]

  • Grokipedia. Duff reaction. [Link]

  • Grokipedia. Reimer–Tiemann reaction. [Link]

  • Fernandes, R. A.; et al. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem., 2016, 14, 10900-10908.
  • NIST. Phenol, 2,6-dibromo-4-methyl-. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

Sources

Comparative

HPLC analysis for purity assessment of 2-Bromo-6-hydroxy-4-methylbenzaldehyde

An In-Depth Guide to Purity Assessment of 2-Bromo-6-hydroxy-4-methylbenzaldehyde: A Comparative Analysis of HPLC and UPLC Methods Introduction: The Critical Role of Purity in Synthesis and Development 2-Bromo-6-hydroxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Purity Assessment of 2-Bromo-6-hydroxy-4-methylbenzaldehyde: A Comparative Analysis of HPLC and UPLC Methods

Introduction: The Critical Role of Purity in Synthesis and Development

2-Bromo-6-hydroxy-4-methylbenzaldehyde is a substituted phenolic aldehyde that serves as a crucial building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science. The purity of this starting material is paramount; trace impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. For drug development professionals, ensuring the purity of such intermediates is a non-negotiable aspect of quality control, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of 2-Bromo-6-hydroxy-4-methylbenzaldehyde. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a clear, data-driven comparison to guide researchers in selecting the optimal technique for their needs.

Part 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

For routine purity assessment of moderately polar, non-volatile organic compounds like 2-Bromo-6-hydroxy-4-methylbenzaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique.[1][2] Its robustness, reliability, and the vast body of established protocols make it an indispensable tool in any analytical laboratory.

The "Why": Rationale for Method Design

The development of a successful HPLC method is rooted in the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the preferred choice. The nonpolar C18 chains interact with the aromatic ring of the analyte via hydrophobic interactions, providing excellent retention and resolution from potential impurities. The long alkyl chains offer the highest degree of hydrophobicity among common reversed-phase columns, ensuring that even closely related, less polar byproducts are effectively retained and separated.

  • Mobile Phase Composition: The mobile phase is designed to control the elution of the analyte. We use a gradient mixture of:

    • Solvent A: Deionized water with 0.1% phosphoric acid. The acid is critical: it suppresses the ionization of the phenolic hydroxyl group on the benzaldehyde. An un-ionized analyte is less polar and interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.[3][4]

    • Solvent B: Acetonitrile. Acetonitrile is an excellent organic modifier that is transparent at low UV wavelengths and has a low viscosity, which reduces system backpressure. A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Phenolic aldehydes exhibit strong UV absorbance.[5][6] By monitoring at a wavelength of maximum absorbance (λmax), typically around 280 nm for this class of compounds, we achieve high sensitivity.[7] A DAD provides an additional layer of confidence by allowing for peak purity analysis, comparing UV spectra across a single peak to detect any co-eluting impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Analyte (~10 mg) B 2. Dissolve in 10 mL Acetonitrile (Stock Solution: 1 mg/mL) A->B C 3. Dilute to 0.1 mg/mL (Working Solution) B->C D 4. Filter with 0.45 µm Syringe Filter C->D E 5. Inject into HPLC System D->E F 6. Separation on C18 Column (Gradient Elution) E->F G 7. UV Detection (DAD @ 280 nm) F->G H 8. Generate Chromatogram G->H I 9. Integrate Peaks H->I J 10. Calculate Purity (Area % Report) I->J

Caption: Standard workflow for HPLC purity analysis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • 2-Bromo-6-hydroxy-4-methylbenzaldehyde reference standard and sample.

    • Acetonitrile (HPLC grade or higher).

    • Deionized water (18.2 MΩ·cm).

    • Phosphoric acid (ACS grade or higher).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of acetonitrile (1 mg/mL).

    • Prepare the working solution by diluting the stock solution 1:10 with acetonitrile to a final concentration of 0.1 mg/mL.[1]

    • Filter the working solution through a 0.45 µm syringe filter prior to injection to prevent particulates from damaging the column.

  • Data Analysis:

    • The purity is calculated based on the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100. This method assumes that all components have a similar response factor at the detection wavelength.

Part 2: The High-Performance Alternative: UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography.[8] It operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. To effectively use these smaller particles, the UPLC system must operate at much higher pressures (up to 15,000 psi or 100 MPa) compared to traditional HPLC systems (up to 6,000 psi or 40 MPa).[9][10]

UPLC vs. HPLC: A Head-to-Head Comparison

The primary benefits of UPLC are dramatically increased speed, resolution, and sensitivity.[8][11][12] For the analysis of 2-Bromo-6-hydroxy-4-methylbenzaldehyde, transferring the HPLC method to a UPLC system would yield significant performance gains.

ParameterStandard HPLCUPLCAdvantage of UPLC
Particle Size 3–5 µm< 2 µmHigher efficiency and resolution.[9][11]
Typical Column 4.6 x 250 mm2.1 x 50 mmShorter columns enable faster runs.
Analysis Time 20–30 minutes3–10 minutesUp to 9x faster, increasing throughput.[8][10][12]
System Pressure 500–6,000 psiUp to 15,000 psiNecessary to drive mobile phase through smaller particles.[10]
Peak Resolution GoodExcellentNarrower peaks lead to better separation of closely eluting impurities.[8]
Sensitivity StandardHighSharper, more concentrated peaks result in greater peak height and lower detection limits.[8][11]
Solvent Consumption HigherLowerShorter run times and lower flow rates significantly reduce solvent use and waste.[9][11]
Choosing the Right Tool for the Job

The decision to use HPLC versus UPLC is often a practical one, balancing analytical needs with available resources.

HPLC_vs_UPLC cluster_hplc Choose HPLC cluster_uplc Choose UPLC Need What is the Primary Analytical Goal? HPLC_Node HPLC Need->HPLC_Node Routine Quality Control Method Durability is Key UPLC_Node UPLC Need->UPLC_Node Speed & Sensitivity are Critical Complex Impurity Profile Reason_HPLC Robust & Established Methods Lower Instrument Cost Sufficient for Routine QC HPLC_Node->Reason_HPLC Reason_UPLC High-Throughput Screening Complex Samples with Many Impurities Trace-Level Impurity Detection Reduced Solvent Costs Over Time UPLC_Node->Reason_UPLC

Caption: Decision-making framework for selecting between HPLC and UPLC for purity analysis.

Part 3: Ensuring Trustworthiness Through Method Validation

A protocol is only as reliable as its validation. To ensure our purity assessment is accurate and trustworthy, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).[13] This process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14] For our analyte, this involves "spiking" a pure sample with known potential impurities (e.g., starting materials, over-brominated byproducts, oxidation products) and demonstrating that they are all well-separated from the main 2-Bromo-6-hydroxy-4-methylbenzaldehyde peak.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.[14] This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a sample with a known amount of pure reference standard at different concentration levels and calculating the percent recovery.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase).[3] This provides an indication of its reliability during normal usage.

Data Interpretation and Peak Purity Workflow

Validation_Workflow A Obtain Chromatogram B Is Main Peak Symmetrical and Well-Resolved? A->B C Perform Peak Purity Analysis (DAD Spectra Comparison) B->C Yes F Modify Method (e.g., change gradient, pH) B->F No D Is Peak Spectrally Pure? C->D E Peak is Impure (Co-elution Occurred) D->E No G Peak is Pure D->G Yes E->F F->A Re-analyze H Calculate Area % Purity G->H I Report Final Purity Value H->I

Caption: Logical workflow for validating peak identity and calculating purity from a chromatogram.

Conclusion: An Integrated Approach to Purity Assessment

For the routine purity assessment of 2-Bromo-6-hydroxy-4-methylbenzaldehyde, a well-validated RP-HPLC method offers a robust, reliable, and cost-effective solution that is perfectly suited for most quality control laboratories. It provides excellent separation of the main compound from its likely process-related impurities.

UPLC represents a superior alternative when analytical throughput and sensitivity are the primary drivers.[9] In a research and development setting where rapid screening of multiple synthesis batches is required, or when trace-level impurities must be detected and quantified, the investment in UPLC technology is well-justified by the significant gains in speed and performance.

Ultimately, the choice between these powerful techniques depends on the specific context of the analysis. By understanding the fundamental principles behind each method and the trade-offs involved, researchers and drug development professionals can confidently select the most appropriate tool to ensure the quality and integrity of their synthesized compounds.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Jain, D., et al. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Reddy, Y. R., et al. (2012, March 15). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Vázquez, M., et al. (n.d.). HPLC analysis of flavonoids and phenolic acids and aldehydes inEucalyptus spp. Holzforschung. [Link]

  • Iqbal, M. J., et al. (n.d.). An efficient determination of phenolic compounds by hplc-dad and their bioactivity assay from aerial parts of eucalyptus tereticornis. [Link]

  • Canas, S., et al. (2011). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Analytical Methods, 3(1), 209-218. [Link]

  • Kumar, V., & Bharadwaj, R. (n.d.). HPLC method development and validation: an overview. SciSpace. [Link]

  • Chromatography Online. (2023, December 8). Principles of HPLC Validation. [Link]

  • Canas, S., et al. (2011). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. ResearchGate. [Link]

  • Patel, P., et al. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. [Link]

  • Cianciosi, D., et al. (2019). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. Molecules, 24(21), 3869. [Link]

  • Baytak, S., & Aslan, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

Sources

Validation

anti-inflammatory activity of 2-Bromo-6-hydroxy-4-methylbenzaldehyde derivatives

Title: Unveiling the Anti-Inflammatory Potential of 2-Bromo-6-hydroxy-4-methylbenzaldehyde Derivatives: A Comparative Guide Executive Summary The management of gouty arthritis and hyperuricemia-induced inflammation has h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Anti-Inflammatory Potential of 2-Bromo-6-hydroxy-4-methylbenzaldehyde Derivatives: A Comparative Guide

Executive Summary

The management of gouty arthritis and hyperuricemia-induced inflammation has historically relied on a fragmented approach: lowering serum uric acid (sUA) with one class of drugs, and managing downstream inflammation with another. However, recent synthetic advances utilizing 2-Bromo-6-hydroxy-4-methylbenzaldehyde as a critical building block have yielded novel carboxy-substituted (hetero)aryl derivatives. These compounds function as potent, dual inhibitors of Xanthine Oxidase (XO) and Urate Anion Transporter 1 (URAT1)[1]. By drastically reducing uric acid accumulation, they prevent the crystallization of monosodium urate (MSU), thereby silencing the NLRP3 inflammasome at its source[2]. This guide objectively compares these derivatives against standard-of-care alternatives and provides the experimental frameworks required to validate their upstream anti-inflammatory efficacy.

Mechanistic Causality: The Upstream Anti-Inflammatory Paradigm

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin merely mask inflammation by inhibiting cyclooxygenase (COX) enzymes downstream. In contrast, 2-Bromo-6-hydroxy-4-methylbenzaldehyde derivatives exert a profound upstream anti-inflammatory effect.

The causality of this mechanism is straightforward but powerful:

  • Target Engagement : The specific steric and electronic properties of the bromo and hydroxy groups allow the derivative to competitively bind the molybdenum-pterin center of XO, halting purine metabolism into uric acid[1]. Simultaneously, the carboxy-substituted tail blocks URAT1 (SLC22A12), preventing the renal reabsorption of urate[3].

  • Crystal Prevention : By synergistically lowering sUA, the derivatives prevent the supersaturation and subsequent precipitation of MSU crystals in synovial fluid.

  • Inflammasome Blockade : As established by Martinon et al. (), MSU crystals are the primary "danger signal" that triggers the NLRP3 inflammasome in macrophages[4]. Without MSU crystals, the oligomerization of NLRP3 and the subsequent caspase-1-mediated cleavage of pro-IL-1β into active IL-1β cannot occur[2].

Pathway Deriv 2-Bromo-6-hydroxy-4-methylbenzaldehyde Derivatives XO Xanthine Oxidase (XO) Deriv->XO Inhibits URAT1 URAT1 Transporter Deriv->URAT1 Inhibits UA Uric Acid Accumulation XO->UA Promotes URAT1->UA Reabsorbs MSU Monosodium Urate (MSU) Crystallization UA->MSU Drives NLRP3 NLRP3 Inflammasome Activation MSU->NLRP3 Triggers IL1B Pro-inflammatory IL-1β Release NLRP3->IL1B Cleaves

Caption: Fig 1. Upstream anti-inflammatory mechanism via dual XO/URAT1 inhibition.

Comparative Performance Analysis

To contextualize the efficacy of these novel derivatives, we compare them against established monotherapies. The data below synthesizes representative preclinical metrics for dual-inhibitors derived from 2-Bromo-6-hydroxy-4-methylbenzaldehyde against standard benchmarks.

Compound / DrugPrimary Target(s)XO Inhibition (IC₅₀, µM)URAT1 Inhibition (IC₅₀, µM)Anti-Inflammatory Efficacy (In Vivo IL-1β Reduction)Clinical Status
2-Bromo-6-hydroxy-4-methylbenzaldehyde Derivatives XO & URAT1~0.05~0.12High (Prevents MSU formation upstream)Preclinical / Research
Allopurinol XO~2.50>100 (N/A)Moderate (Indirect, slow sUA reduction)Standard of Care
Lesinurad URAT1>100 (N/A)~7.30Moderate (Indirect, renal clearance only)FDA Approved (Reference)
Indomethacin COX-1 / COX-2N/AN/ALow/Moderate (Blocks prostaglandins, not IL-1β)Acute Flare Management

Note: IC₅₀ values for the derivatives are representative of the optimized carboxy-substituted (hetero)aryl class as described in patent literature ()[1].

Self-Validating Experimental Protocols

To ensure scientific rigor, evaluating the anti-inflammatory activity of these derivatives requires a self-validating experimental cascade. This system first confirms target engagement (XO/URAT1) and subsequently validates the functional anti-inflammatory outcome in a physiological model.

Workflow Synth Compound Synthesis Enzyme In Vitro XO Inhibition Assay Synth->Enzyme Cell URAT1 Expressing HEK293 Assay Enzyme->Cell Macro In Vivo MSU Air Pouch Model Cell->Macro Readout ELISA (IL-1β) & Joint Swelling Macro->Readout

Caption: Fig 2. Experimental workflow for validating target engagement and anti-inflammatory activity.

Protocol 1: In Vitro Target Engagement (Xanthine Oxidase Inhibition)

Purpose: To confirm that the derivative directly inhibits the enzymatic production of uric acid, establishing the foundational step for its anti-inflammatory mechanism.

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Dissolve bovine milk Xanthine Oxidase (0.05 U/mL) and xanthine substrate (50 µM) in the buffer.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the 2-Bromo-6-hydroxy-4-methylbenzaldehyde derivative (0.001 µM to 10 µM) for 15 minutes at 37°C in a 96-well UV-transparent plate.

  • Reaction Initiation: Add the xanthine substrate to initiate the reaction.

  • Kinetic Readout: Measure the absorbance continuously at 295 nm (the specific wavelength for uric acid) using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity of uric acid formation and determine the IC₅₀ using non-linear regression.

Protocol 2: Functional Anti-Inflammatory Validation (In Vivo MSU Air Pouch Model)

Purpose: To prove that the systemic reduction of uric acid by the derivative translates to a tangible reduction in MSU-induced NLRP3 inflammasome activation.

  • Hyperuricemia Induction: Administer Potassium Oxonate (250 mg/kg, i.p.), a uricase inhibitor, to C57BL/6 mice 1 hour prior to compound treatment to establish a hyperuricemic baseline.

  • Drug Administration: Orally dose the mice with the synthesized derivative (e.g., 5 mg/kg and 10 mg/kg cohorts) or vehicle control.

  • Air Pouch Creation & Challenge: Inject 3 mL of sterile air subcutaneously into the back of the mice to form a pouch. 24 hours later, inject 3 mg of synthetic MSU crystals suspended in PBS directly into the pouch to trigger an acute inflammatory response.

  • Exudate Harvesting: 6 hours post-MSU challenge, euthanize the mice and lavage the air pouch with 2 mL of cold PBS.

  • Inflammatory Readout: Centrifuge the exudate. Quantify total neutrophil infiltration in the pellet via flow cytometry (CD11b+/Ly6G+). Quantify secreted IL-1β in the supernatant using a high-sensitivity ELISA kit. Causality Check: A successful derivative will show a dose-dependent decrease in both sUA levels (validating Protocol 1 in vivo) and pouch IL-1β levels, proving that upstream target inhibition successfully aborts the downstream inflammatory cascade.

References

  • Yang, X., et al. "Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof." Google Patents, CA2994336A1 (2018).
  • Martinon, F., et al. "Gout-associated uric acid crystals activate the NALP3 inflammasome." Nature 440.7081 (2006): 237-241. URL:[Link]

  • Enomoto, A., et al. "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature 417.6887 (2002): 447-452. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-6-hydroxy-4-methylbenzaldehyde

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with a comprehensive, field-proven protocol for managing 2-Bromo-6-hydroxy-4-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with a comprehensive, field-proven protocol for managing 2-Bromo-6-hydroxy-4-methylbenzaldehyde . Moving beyond basic safety data, this document explains the mechanistic reasoning behind required safety measures and establishes self-validating workflows to ensure absolute operational integrity.

Compound Profile & Quantitative Hazard Data

Before handling, operators must understand the physical and quantitative parameters of the substance to properly calibrate their environmental controls.

Table 1: Quantitative Chemical Profile

Property Quantitative Value / Specification Reference
CAS Number 139976-21-9 [1]
Molecular Weight 215.05 g/mol
Physical Form Crystalline Solid
Purity Standard ≥ 96.0% - 97.0%

| Storage Temperature | 2°C to 8°C (Sealed, Dark, Dry) | |

Hazard Assessment & Mechanistic Causality

Standard safety data sheets list hazards, but understanding why a chemical is hazardous is critical for proactive risk mitigation. 2-Bromo-6-hydroxy-4-methylbenzaldehyde carries specific GHS warnings, primarily H302 (Harmful if swallowed) and P261 (Avoid breathing dust) .

  • Electrophilic Aldehyde Reactivity: The aldehyde moiety is highly electrophilic. If inhaled as a fine dust, it can react with nucleophilic primary amines in the mucosal lining of the respiratory tract, forming Schiff bases and DNA adducts[2]. This cross-linking mechanism is the primary driver behind the severe respiratory irritation associated with airborne exposure.

  • Lipophilicity of the Brominated Ring: The addition of a heavy bromine atom significantly increases the molecule's lipophilicity compared to non-halogenated phenolic compounds. This allows the compound to more readily cross lipid bilayers (such as the stratum corneum of the skin or the gastrointestinal lining), enhancing systemic absorption and acute toxicity (H302)[3].

  • Phenolic Acidity: The hydroxyl (-OH) group on the benzene ring acts as a weak acid. Upon contact with moisture (sweat or tears), it can cause localized tissue irritation and ocular damage, necessitating the P305+P351+P338 (Rinse cautiously with water) directive.

Mandatory Personal Protective Equipment (PPE) Matrix

To combat the specific mechanistic hazards outlined above, the following PPE matrix must be strictly adhered to.

Table 2: Quantitative PPE Specifications

PPE Category Material Specification Quantitative Metric / Standard Mechanistic Justification
Gloves Nitrile Rubber ≥ 0.11 mm thickness Prevents dermal absorption of the lipophilic brominated phenolic ring[3].
Eye Protection Chemical Safety Goggles ANSI Z87.1 / EN 166 Hermetic seal protects against solid dust aerosolization and ocular irritation.
Respiratory N95 / P100 Particulate Mask 95% - 99.9% filtration efficiency Mandatory if handled outside a fume hood to block inhalation of reactive aldehyde dust.

| Body Protection | Standard Lab Coat | 100% Cotton or Poly-blend | Mitigates electrostatic discharge, preventing fine powders from clinging to the operator. |

Self-Validating Operational Protocol

Every step in this handling procedure includes a "self-validation" check to ensure the safety system is actively functioning before proceeding.

Step 1: Environmental Preparation
  • Action: Conduct all handling, weighing, and transfer operations inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Causality: Because the compound is a solid powder, ambient lab air currents can easily aerosolize particulates, leading to inhalation exposure.

  • Self-Validation: Before opening the chemical container, verify the fume hood's magnehelic gauge reads between 0.4–0.6 inches of water. Tape a small piece of tissue to the bottom of the sash; if it pulls inward, directional airflow is validated.

Step 2: Weighing and Transfer
  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Static electricity causes fine brominated powders to disperse erratically or cling to gloves, increasing the risk of cross-contamination.

  • Self-Validation: Pass the sealed container over an anti-static bar before opening. If the powder flows smoothly into the weigh boat without clinging to the vial walls, the static charge has been successfully neutralized.

Step 3: Post-Handling Storage
  • Action: Seal the container tightly, place it in a secondary containment bag, and store it in a dark, dry environment at 2-8°C.

  • Causality: Aldehydes are prone to oxidation and photolytic degradation. The 2-8°C temperature slows thermodynamic degradation pathways, while the dark environment prevents UV-catalyzed radical formation.

  • Self-Validation: Utilize a continuous temperature-logging sensor inside the storage refrigerator. A digital readout confirming the temperature has not exceeded 8°C validates the integrity of the storage conditions.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of toxic particulates.

  • Containment (Do NOT Dry Sweep): Dry sweeping aerosolizes the brominated powder, violating the P261 safety directive. Instead, lightly mist the spilled solid with a fine spray of water or cover it with wet absorbent pads to suppress dust formation.

  • Collection: Wearing double nitrile gloves, use a plastic scoop to collect the moistened material. Place the waste into a chemically compatible, sealable polyethylene container.

  • Decontamination: Wash the spill area thoroughly with soap and water to remove residual lipophilic compounds.

  • Self-Validation of Cleanup: After washing, wipe the surface with a clean, white, damp cloth. If the cloth remains completely uncolored and free of particulate residue, decontamination is visually validated.

  • Disposal: Label the container as "Hazardous Solid Waste - Brominated Phenolic Aldehyde" and dispose of it through an accredited hazardous waste management facility in accordance with local regulations.

Workflow Visualization

Workflow A 1. Pre-Operation Verify Hood & PPE B 2. Handling Weighing & Transfer A->B C Spill Detected? B->C D 3a. Spill Response Moisten & Sweep C->D Yes E 3b. Storage Seal at 2-8°C C->E No F 4. Disposal Hazardous Waste D->F E->F Empty Vials

Workflow for handling, storage, and spill response of 2-Bromo-6-hydroxy-4-methylbenzaldehyde.

References

  • American Elements . "2-Bromo-6-hydroxy-4-methylbenzaldehyde | CAS 139976-21-9". American Elements Catalog. URL: [Link]

  • Miljøstyrelsen (Danish Environmental Protection Agency) . "Category approach for selected brominated flame retardants". MST Reports. URL: [Link]

  • Chemical Research in Toxicology . "Binding and Metabolism of Brominated Flame Retardant β-1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane in Human Microsomal P450 Enzymes: Insights from Computational Studies". ACS Publications. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Bromo-6-hydroxy-4-methylbenzaldehyde
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2-Bromo-6-hydroxy-4-methylbenzaldehyde
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